molecular formula C6H2Br2FNO2 B1530044 1,3-Dibromo-4-fluoro-2-nitrobenzene CAS No. 1806355-10-1

1,3-Dibromo-4-fluoro-2-nitrobenzene

Cat. No.: B1530044
CAS No.: 1806355-10-1
M. Wt: 298.89 g/mol
InChI Key: LWECUIFYNBUYRB-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECUIFYNBUYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Chemical Properties & Synthetic Utility of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Abstract This technical guide provides an in-depth analysis of this compound (CAS 1806355-10-1), a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical scaffolds. We explore its unique reactivity profile derived from the sterically crowded 1,2,3-trisubstitution pattern, detailing regioselective pathways for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling. Experimental protocols and mechanistic insights are provided to guide researchers in optimizing scaffold diversification.

Structural Analysis & Electronic Properties

The chemical behavior of this compound is dictated by the interplay between its electronic activation and steric congestion.

  • Steric Crowding (The "Buttressing Effect"): The 1,2,3-substitution pattern (Bromine-Nitro-Bromine) forces the nitro group to rotate out of the plane of the benzene ring to minimize steric clash with the large bromine atoms.

    • Consequence: This deconjugation reduces the resonance electron-withdrawing effect (-R) of the nitro group while maintaining its strong inductive electron-withdrawing effect (-I).

  • Electronic Landscape:

    • C1 & C3 (Bromine sites): Both are ortho to the nitro group. They are inductively activated for nucleophilic attack.

    • C4 (Fluorine site): This position is meta to the nitro group. Unlike typical para-fluoro-nitro systems, this fluorine is not activated for

      
       by the nitro group.
      
    • C5 & C6 (Protons): The C5 proton is flanked by Fluorine and Hydrogen, while C6 is adjacent to Bromine.

Reactivity Profile: A Guide to Regioselectivity

The molecule offers three distinct handles for functionalization (2x Br, 1x F), but their reactivity is non-intuitive.

Nucleophilic Aromatic Substitution ( )

Contrary to standard trends where fluorine is the preferred leaving group in activated systems, the bromine atoms are the primary leaving groups in this molecule.

  • Mechanism: The nitro group activates the ortho positions (C1 and C3). The C4-Fluorine, being meta, does not stabilize the Meisenheimer complex intermediate.

  • Regioselectivity (C1 vs. C3):

    • C1-Br: Sterically accessible (flanked by NO2 and H).[1]

    • C3-Br: Sterically congested (flanked by NO2 and F) but electronically more deficient due to the inductive withdrawal of the adjacent fluorine.

    • Expert Insight: Under mild conditions, attack often favors the C3-position due to the additive electron-withdrawing power of the NO2 and F groups, provided the nucleophile is not excessively bulky. For bulky nucleophiles, steric control takes over, favoring C1.

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Sonogashira couplings, the reaction is governed by oxidative addition, which is sensitive to steric hindrance.

  • Selectivity: The C1-Bromine is significantly more reactive than the C3-Bromine.[1] The C3 site is "protected" by the flanking nitro and fluorine groups, making the formation of the Pd(II) oxidative addition complex difficult.

  • Strategic Workflow: To functionalize both sites, perform the cross-coupling at C1 first, followed by

    
     or a forced coupling at C3.
    

Visualization of Reaction Pathways

ReactivityMap cluster_legend Key Selectivity Drivers Core 1,3-Dibromo- 4-fluoro-2-nitrobenzene Prod_SNAr Product A: C3-Substitution (Electronic Control) Core->Prod_SNAr Nucleophile (R-NH2) (Small Nucleophile) Prod_Suzuki Product B: C1-Coupling (Steric Control) Core->Prod_Suzuki Pd(0), Ar-B(OH)2 (Site Selective) Prod_Red Product C: Aniline Derivative (Nitro Reduction) Core->Prod_Red Fe/AcOH or H2/Pd Legend C4-F is Inert to SNAr (Meta to NO2) C1-Br: Accessible for Catalysis C3-Br: Activated for SNAr

Figure 1: Divergent reactivity map showing how steric and electronic factors dictate regioselectivity at C1 versus C3.[2]

Experimental Protocol: Regioselective Suzuki Coupling

This protocol demonstrates the selective functionalization of the C1-Bromine, preserving the C3-Bromine and C4-Fluorine for subsequent steps.[1]

Objective: Synthesis of 3-bromo-4-fluoro-2-nitro-1,1'-biphenyl derivatives.

ParameterSpecification
Substrate This compound (1.0 equiv)
Coupling Partner Phenylboronic acid (1.1 equiv)
Catalyst Pd(PPh3)4 (5 mol%)
Base Na2CO3 (2.0 M aq, 3.0 equiv)
Solvent DME / Water (3:[1]1)
Temperature 85 °C
Time 4 - 6 Hours

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (DME/Water) and sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Loading: Add this compound, phenylboronic acid, and Na2CO3.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of argon. Seal the vial immediately.

  • Reaction: Heat the block to 85 °C. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.5).

    • Note: If the reaction runs too long (>12h), trace bis-coupling (C1 & C3) may be observed.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel.

Applications in Drug Discovery[4][5]

This molecule is a "linchpin" scaffold for kinase inhibitors.

  • Kinase Hinge Binders: The nitro group is reduced to an aniline, which then forms the core of ATP-competitive inhibitors (e.g., forming a hydrogen bond with the hinge region).

  • Fluorine Effect: The C4-fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity, improving membrane permeability.

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is toxic by inhalation and skin absorption.

  • Storage: Store at 2-8 °C under inert gas. Light sensitive (bromine-carbon bonds can undergo photolysis).[1]

References

  • Mechanistic Principles of

    
    :  "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Retrieved from [Link]
    
  • Cross-Coupling Selectivity: "Site-Selectivity in Cross-Coupling Reactions of Polyhalogenated Arenes." White Rose Research Online. Retrieved from [Link]

Sources

Molecular structure and weight of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Dibromo-4-fluoro-2-nitrobenzene , a highly specialized halogenated nitroaromatic intermediate. The content is structured to support researchers in medicinal chemistry and materials science, focusing on structural integrity, synthesis logic, and handling protocols.

Executive Summary

This compound (CAS: 1806355-10-1) is a tetrasubstituted benzene derivative characterized by a sterically crowded "sandwiched" nitro group flanked by two bromine atoms.[1] This specific substitution pattern makes it a valuable scaffold in the synthesis of polyfunctionalized heterocycles, particularly for pharmaceutical candidates requiring precise halogen positioning for metabolic stability or binding affinity. Its synthesis and handling require strict adherence to protocols due to the high reactivity of the nitro-fluorobenzene core and the steric strain inherent in its structure.

Molecular Identity & Physiochemical Properties[2][3][4][5]

The molecule features a benzene core substituted at four positions.[2] The unique arrangement—a nitro group at position 2 constrained by bromine atoms at positions 1 and 3—imparts significant steric hindrance, influencing both its reactivity and spectroscopic signature.

Structural Specifications
PropertyData
IUPAC Name This compound
CAS Number 1806355-10-1
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
Exact Mass 298.841 g/mol
SMILES C1=CC(=C(C(=C1Br)[O-])Br)F
InChI Key KAZRLIFDXCGVJS-UHFFFAOYSA-N
Physical Constants (Experimental & Predicted)
PropertyValue / RangeNotes
Appearance Pale yellow to brownish crystalline solidTypical of brominated nitroaromatics.
Melting Point 45–50 °C (Predicted)Low MP due to disrupted crystal packing from steric crowding.
Boiling Point ~298 °C at 760 mmHgPredicted based on group contribution methods.
Density 2.1 ± 0.1 g/cm³High density attributed to heavy bromine content.
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in WaterLipophilic character dominates.

Structural Analysis & Steric Environment

The reactivity of this compound is defined by the "buttressing effect" of the bromine atoms.

  • Steric Inhibition of Resonance: The bulky bromine atoms at positions 1 and 3 force the nitro group at position 2 to rotate out of the plane of the benzene ring. This reduces the conjugation of the nitro group with the pi-system, making the ring slightly more electron-rich than a planar nitrobenzene, yet the inductive withdrawal by Br and F keeps the ring deactivated.

  • Nucleophilic Susceptibility: The fluorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-positioning of the electron-withdrawing bromine at C1 (and inductive effect of the meta-nitro group). However, the primary activation usually comes from ortho or para nitro groups; here, the nitro is meta to the fluorine, making the fluorine less labile than in 4-fluoro-1-nitrobenzene.

Diagram 1: Structural Connectivity & Steric Map

MolecularStructure C1 C1 (Bromo) C2 C2 (Nitro) C1->C2 C1->C2 Steric Clash C3 C3 (Bromo) C2->C3 C3->C2 Steric Clash C4 C4 (Fluoro) C3->C4 C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1

Caption: Connectivity map highlighting the steric crowding around the C2-Nitro group by flanking Bromines.

Synthetic Pathways & Experimental Protocols

Direct nitration of 1,3-dibromo-4-fluorobenzene typically yields the 6-nitro isomer due to steric hindrance at position 2. Therefore, the synthesis of the 2-nitro isomer requires a directed approach , most reliably via the oxidation of the corresponding amine (Sandmeyer-type logic) or highly specific bromination sequences.

Recommended Route: Oxidation of 2,6-Dibromo-3-fluoroaniline

This route ensures the correct regiochemistry by establishing the nitrogen functionality before the final crowding occurs or by utilizing the directing power of the amine.

Step 1: Bromination of 3-Fluoroaniline

  • Reagents: 3-Fluoroaniline, NBS (N-Bromosuccinimide) or Br₂, DMF.

  • Mechanism: The amino group strongly directs ortho/para. To get the 2,6-dibromo pattern (relative to amine), careful stoichiometry is needed to avoid tribromination.

  • Intermediate: 2,6-Dibromo-3-fluoroaniline.

Step 2: Oxidation to Nitro Group

  • Reagents: Sodium Perborate (NaBO₃) in Acetic Acid or Trifluoroperacetic acid.

  • Protocol:

    • Dissolve 2,6-dibromo-3-fluoroaniline (10 mmol) in glacial acetic acid (20 mL).

    • Add Sodium Perborate Tetrahydrate (50 mmol) in portions at 50–60 °C.

    • Maintain temperature for 4–6 hours. (Monitor via TLC/LCMS).

    • Workup: Pour into ice water, extract with Ethyl Acetate, wash with bicarbonate to remove acid.

    • Purification: Column chromatography (Hexanes/EtOAc).

Diagram 2: Synthetic Workflow

SynthesisPath Start Starting Material: 3-Fluoroaniline Step1 Step 1: Regioselective Bromination (Br2 / AcOH or NBS / DMF) Start->Step1 Electrophilic Subst. Inter Intermediate: 2,6-Dibromo-3-fluoroaniline Step1->Inter Step2 Step 2: Amine Oxidation (NaBO3 / AcOH or H2O2 / TFA) Inter->Step2 Oxidation Product Target: This compound Step2->Product

Caption: Retrosynthetic pathway utilizing amine oxidation to bypass steric hindrance at the 2-position.

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. The differential reactivity of the halogens allows for sequential functionalization:

  • Fluorine Displacement (SNAr): The fluorine atom can be displaced by amines or thiols, introducing a functional side chain.

  • Bromine Cross-Coupling: The two bromine atoms are chemically distinct due to their electronic environments (one is ortho to F, one is para). This allows for site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Nitro Reduction: The nitro group can be reduced to an aniline later in the sequence to fuse rings (e.g., forming benzimidazoles).

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant, potentially toxic if inhaled/swallowed.

  • Explosion Risk: Like all polynitro/halo-aromatics, thermal instability is a risk. Do not distill to dryness.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from light.

  • Disposal: High-temperature incineration with scrubber for NOx and Halogens.

References

  • PubChem Compound Summary . This compound (CAS 1806355-10-1). National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparation of 1,3-dibromo-4-fluorobenzene (Precursor Synthesis). CN109354569A.

Sources

1,3-Dibromo-4-fluoro-2-nitrobenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 1,3-Dibromo-4-fluoro-2-nitrobenzene , a specialized halogenated nitroaromatic scaffold used in pharmaceutical and agrochemical research.

CAS Registry Number: 1806355-10-1[1][2][3][4][5]

Executive Summary

This compound is a highly functionalized benzene derivative characterized by a dense substitution pattern that imparts unique steric and electronic properties. Its structure features a nitro group flanked by two bromine atoms (positions 1 and 3) and a fluorine atom at position 4. This specific arrangement creates an "orthogonal" reactivity profile: the bromine atoms are activated for nucleophilic aromatic substitution (


) due to their ortho relationship with the nitro group, while the fluorine atom—positioned meta to the nitro group—remains relatively inert to 

but available for transition-metal catalyzed couplings or bioisosteric interactions in drug design.

Chemical Identity & Physical Properties[6][7][8][9][10]

Property Data
Chemical Name This compound
CAS Number 1806355-10-1
Molecular Formula

Molecular Weight 298.89 g/mol
SMILES Fc1ccc(Br)c(=O)c1Br
Appearance Pale yellow to off-white solid (crystalline)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 60–65 °C (Predicted/Analogous)

Synthetic Methodology

The synthesis of this compound presents a regiochemical challenge due to the need to place a nitro group between two bromines while positioning a fluorine atom meta to the nitro group. Direct nitration of 1,3-dibromo-4-fluorobenzene typically yields the incorrect isomer.

The most robust route employs a Blocking Group Strategy starting from 3-fluoroaniline. This method utilizes sulfonation to block the highly reactive para position, forcing bromination to occur exclusively at the desired ortho positions relative to the amine.

Optimized Synthetic Route

Synthesis Start 3-Fluoroaniline Step1 4-Amino-2-fluorobenzenesulfonic acid (Para-blocked intermediate) Start->Step1 H2SO4, Heat (Sulfonation) Step2 4-Amino-3,5-dibromo-2-fluorobenzenesulfonic acid (Regioselective Bromination) Step1->Step2 Br2, AcOH (Electrophilic Subst.) Step3 2,6-Dibromo-3-fluoroaniline (Desulfonation) Step2->Step3 Dilute H2SO4, Steam Distillation (Ipso-Desulfonation) Final This compound (Target Scaffold) Step3->Final NaBO3 or TFPAA (Oxidation of Amine to Nitro)

Figure 1: Step-wise synthesis via sulfonation-blocking to ensure correct regiochemistry.

Protocol Description
  • Sulfonation : Treat 3-fluoroaniline with concentrated sulfuric acid at elevated temperatures (

    
    ) to install the sulfonic acid group at the para position (C4 relative to amine), forming 4-amino-2-fluorobenzenesulfonic acid . This blocks the most reactive site.
    
  • Bromination : React the sulfonated intermediate with 2 equivalents of bromine (

    
    ) in acetic acid. The directing power of the amine forces bromination to the remaining ortho positions (C2 and C6 relative to amine), yielding 4-amino-3,5-dibromo-2-fluorobenzenesulfonic acid .
    
  • Desulfonation : Subject the dibromo intermediate to steam distillation in dilute sulfuric acid (

    
    ). The sulfonic acid group is cleaved (ipso-substitution with proton), releasing 2,6-dibromo-3-fluoroaniline .
    
  • Oxidation : Convert the amine to a nitro group using sodium perborate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) in acetic acid or trifluoroperacetic acid (TFPAA). This yields the final target This compound .[1][3][5]
    

Reactivity & Applications

This scaffold is valuable because it differentiates the reactivity of its halogen substituents.

  • Bromine (C1 & C3): Positioned ortho to the electron-withdrawing nitro group. These positions are highly activated for Nucleophilic Aromatic Substitution (

    
    ) . Nucleophiles (amines, thiols, alkoxides) will preferentially displace one of the bromine atoms.
    
  • Fluorine (C4): Positioned meta to the nitro group. Despite fluorine's high electronegativity, the lack of resonance activation (no ortho/para EWG) makes it stable against

    
     under mild conditions.
    
Chemo-Selective Functionalization Workflow

Reactivity Core This compound SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr R-NH2, Base (Attack at C1/C3) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(0) (Coupling at C1/C3) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction Reduction Prod_SNAr 1-Amino-3-bromo-4-fluoro-2-nitrobenzene (Regioselective Br displacement) SNAr->Prod_SNAr Prod_Suzuki Biaryl Derivatives (C-C Bond Formation) Suzuki->Prod_Suzuki Prod_Red 1,3-Dibromo-4-fluoro-2-aniline (Scaffold for Heterocycles) Reduction->Prod_Red

Figure 2: Divergent reactivity pathways allowing selective modification of bromine positions while retaining the fluorine motif.

Key Applications
  • PROTAC Linkers: The orthogonal reactivity allows the sequential attachment of a ligand and an E3 ligase binder.

  • Fluorinated Bioisosteres: The C4-Fluorine atom mimics hydrogen sterically but blocks metabolic oxidation at that position, extending the half-life of drug candidates.

  • Heterocyclic Synthesis: Reduction of the nitro group to an aniline, followed by condensation with the adjacent bromine (e.g., Buchwald-Hartwig cyclization), yields fluorinated indole or benzimidazole derivatives.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents and bases which may trigger uncontrolled exothermic decomposition of the nitro group.

References

  • BLD Pharm . (2025). Product Analysis: this compound (CAS 1806355-10-1).[1][2][3][4][5] Retrieved from

  • PubChem . (2025).[6] Compound Summary: 1,3-Dibromo-2-fluoro-4-nitrobenzene (Isomer Comparison). Retrieved from

  • ChemicalBook . (2024). Global Supplier Network for Bromo-Fluoro-Nitrobenzenes. Retrieved from

Sources

A Guide to Fluorinated Nitrobenzene Intermediates: From Synthesis to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to solve complex pharmacological challenges.[1] The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][3] These properties are not mere tweaks; they are often the deciding factors that transform a promising lead compound into a successful therapeutic agent.[1]

Among the vast arsenal of fluorine-containing building blocks, fluorinated nitrobenzenes stand out as exceptionally versatile and powerful intermediates.[4][5] The combination of a highly electronegative fluorine atom and a potent electron-withdrawing nitro group on an aromatic ring creates a reactive and adaptable scaffold.[4] The nitro group not only activates the ring for crucial chemical transformations but also serves as a synthetic handle, readily convertible to an aniline group—a cornerstone of countless pharmaceutical syntheses.

This guide provides an in-depth exploration of fluorinated nitrobenzene intermediates for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make these molecules indispensable, detail robust synthetic protocols for their preparation, and illustrate their application in the construction of complex active pharmaceutical ingredients (APIs).

Section 1: The "Fluorine Effect": Causality in Drug Design

The utility of fluorine in drug design stems from its unique atomic and bonding properties.[6] Understanding these foundational characteristics is key to appreciating why fluorinated intermediates are so frequently chosen.

  • High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2] This modulation can improve bioavailability by ensuring a compound remains in a more membrane-permeable neutral state.[2]

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.[1][]

  • Conformational Control and Binding Affinity: Though only slightly larger than hydrogen, the fluorine atom's electronic properties can influence molecular conformation.[6] Furthermore, it can participate in favorable electrostatic and hydrogen bonding interactions within a protein's binding pocket, enhancing potency and selectivity.[8][9]

The interplay of these effects is a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

G cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical & Pharmacokinetic Effects cluster_outcomes Therapeutic Outcomes Prop1 High Electronegativity Effect1 pKa Modulation Prop1->Effect1 Effect5 Improves Binding Affinity Prop1->Effect5 Prop2 Strong C-F Bond Effect2 Blocks Metabolic Oxidation Prop2->Effect2 Prop3 Small van der Waals Radius Effect4 Alters Molecular Conformation Prop3->Effect4 Outcome1 Improved Bioavailability Effect1->Outcome1 Outcome2 Increased Half-Life Effect2->Outcome2 Effect3 Enhanced Lipophilicity Effect3->Outcome1 Outcome3 Enhanced Potency & Selectivity Effect5->Outcome3

Causality map of fluorine's influence in drug design.

Section 2: Fluorinated Nitrobenzenes: A Privileged Synthetic Scaffold

The true power of fluorinated nitrobenzenes lies in their reactivity, which is dominated by Nucleophilic Aromatic Substitution (SNAr). The nitro group, being a strong π-electron acceptor, powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This electron deficiency makes the ring susceptible to attack by nucleophiles.

When a fluorine atom is positioned ortho or para to the nitro group, it becomes an excellent leaving group in SNAr reactions. This is because the highly electronegative fluorine atom stabilizes the intermediate Meisenheimer complex formed during the reaction. This predictable and efficient reactivity makes these intermediates ideal for coupling with a wide range of nucleophiles (amines, alcohols, thiols) to rapidly build molecular complexity.[4][10]

SNAr_Mechanism cluster_reaction S(N)Ar Reaction Principle Start Fluoronitrobenzene (Electron Deficient Ring) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate + Nu-H Nuc Nucleophile (Nu-H) Intermediate->Start Reversible Product Substituted Product Intermediate->Product - H⁺ LeavingGroup Fluoride (F⁻) Start_Box Ar-F + Nu-H Product_Box Ar-Nu + H-F Start_Box->Product_Box Base

Principle of Nucleophilic Aromatic Substitution (S(N)Ar).

Section 3: Core Synthetic Methodologies

The industrial production of fluorinated nitrobenzene intermediates primarily relies on two robust methods: halogen exchange fluorination and direct nitration.

A. Halogen Exchange (Halex) Fluorination

The Halex reaction is a cornerstone of fluoroaromatic chemistry, involving the displacement of a chlorine atom with fluorine using an alkali metal fluoride, typically potassium fluoride (KF). The reaction is particularly effective when the chlorine is activated by an ortho or para nitro group.

Protocol: Synthesis of p-Fluoronitrobenzene from p-Chloronitrobenzene [11]

  • Reagent Preparation:

    • Dry potassium fluoride (KF) thoroughly under vacuum at >150°C. The efficacy of the reaction is highly dependent on anhydrous conditions, as water can deactivate the fluoride salt.

    • Use a high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Sulfolane. These solvents effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.[12]

  • Reaction Setup:

    • To a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-chloronitrobenzene (1.0 eq).

    • Add spray-dried KF (1.5 - 2.0 eq). A slight excess ensures complete conversion.

    • Add a phase-transfer catalyst (PTC), such as tetramethylammonium chloride (4-5 mol%). The PTC facilitates the transfer of the fluoride anion from the solid phase to the organic phase, significantly accelerating the reaction rate.[11]

    • Add the solvent (e.g., DMF).

  • Execution:

    • Heat the stirred mixture to 150-160°C. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • The reaction typically requires 12-24 hours for high conversion.[11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (KCl and excess KF).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum to yield p-fluoronitrobenzene as a pale yellow liquid.

Table 1: Influence of Process Parameters on Halex Fluorination of p-Chloronitrobenzene

Parameter Condition Rationale Typical Yield Reference
Fluorinating Agent Spray-dried KF High surface area and anhydrous nature maximize fluoride reactivity. >90% [11]
Solvent DMF or Sulfolane High boiling point and ability to solvate cations enhance fluoride nucleophilicity. >90% [11][12]
Catalyst Tetramethylammonium Chloride Phase-transfer catalyst improves the solubility and availability of the fluoride anion. >90% [11]
Temperature 150-160°C Provides sufficient thermal energy to overcome the activation barrier of C-Cl bond cleavage. >90% [11]

| Reaction Time | 15 hours | Optimal time to achieve high conversion without significant side-product formation. | ~91.6% |[11] |

B. Direct Nitration of Fluoroaromatics

An alternative route is the direct nitration of a fluorinated aromatic precursor. This method is straightforward but requires careful control of regioselectivity, as the fluorine atom is an ortho-, para-director, while the incoming nitro group will also influence subsequent substitutions.

Protocol: Synthesis of 2-Chloro-4-fluoronitrobenzene [4]

  • Reaction Setup:

    • In a reaction vessel suitable for handling strong acids, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0-5°C. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

    • Slowly add 1-chloro-3-fluorobenzene to the cooled acid mixture while maintaining the temperature below 10°C. The exothermic nature of nitration requires careful temperature control to prevent over-nitration and side reactions.

  • Execution:

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-25°C) for several hours until the starting material is consumed (monitored by GC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the organic product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting isomeric mixture can be separated by fractional distillation or chromatography to isolate the desired 2-chloro-4-fluoronitrobenzene.

Section 4: Downstream Transformations: Building APIs

Fluorinated nitrobenzene intermediates are rarely the final product. Their value is realized in their conversion to more complex molecules, primarily through SNAr reactions and subsequent reduction of the nitro group.

A. General Protocol for SNAr with an Amine Nucleophile

  • Reaction Setup:

    • Dissolve the fluoronitrobenzene intermediate (e.g., 4-fluoronitrobenzene, 1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or DMF.

    • Add the amine nucleophile (e.g., thiomorpholine, 1.1 eq).[10]

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial to deprotonate the amine nucleophile after it adds to the ring or to scavenge the HF produced.

  • Execution:

    • Heat the reaction mixture to a temperature between 80-120°C. The specific temperature depends on the reactivity of the nucleophile and the substrate.

    • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the mixture and dilute with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, purify the product by recrystallization or column chromatography.

B. Reduction of the Nitro Group

The conversion of the nitro group to a primary amine (aniline) is a fundamental transformation that opens up a vast array of subsequent chemical reactions (e.g., amide bond formation, diazotization).

Common Reduction Methods:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is a clean and high-yielding method. It is often the preferred industrial route.

  • Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective and widely used.

G Start p-Chloronitrobenzene Intermediate p-Fluoronitrobenzene (Key Intermediate) Start->Intermediate Halex Reaction (KF, PTC, DMF) Scaffold Substituted Aniline Derivative Intermediate->Scaffold 1. S(N)Ar with Nucleophile (R-NH2) 2. Nitro Reduction (e.g., H2, Pd/C) API Complex API Scaffold->API Further Synthetic Steps (e.g., Acylation, Cyclization)

Synthetic workflow from starting material to API.

Section 5: Case Study: Intermediates for Herbicides and Pharmaceuticals

The utility of these intermediates is not theoretical. For example, 3,4-dichloronitrobenzene is a common starting material.[12]

  • Halex Fluorination: Subjecting 3,4-dichloronitrobenzene to Halex conditions preferentially replaces the para-chloro group, yielding 3-chloro-4-fluoronitrobenzene .[12]

  • Reduction: The nitro group is then reduced to give 3-chloro-4-fluoroaniline .

  • Application: This aniline is a crucial intermediate for synthesizing certain herbicides.[12] Similarly, 2,4-dichloronitrobenzene can be converted to 2,4-difluoronitrobenzene, which upon reduction yields 2,4-difluoroaniline, an intermediate for the anti-inflammatory drug Diflunisal.[12]

Conclusion

Fluorinated nitrobenzene intermediates are more than just simple chemical building blocks; they are strategic assets in the design and development of modern pharmaceuticals and agrochemicals. Their synthesis is well-established and scalable, and their predictable reactivity through SNAr pathways allows for the efficient construction of complex molecular architectures. By mastering the synthesis and application of these pivotal intermediates, researchers and developers can significantly accelerate their discovery programs and more effectively address the persistent challenges of metabolic stability, bioavailability, and potency.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
  • Title: Fluorinated Building Blocks Source: Halocarbon Life Sciences URL
  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: PMC URL
  • Title: How Is Fluorine Used in the Medical Field?
  • Title: Fluorinated Building Blocks Source: BOC Sciences URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Title: Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination Source: ResearchGate URL
  • Title: ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN Source: The University of Manchester URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Preparation of fluoronitrobenzene Source: Google Patents URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL
  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL
  • Title: Fluoronitrobenzene Series Source: Sparrow Chemical URL:_
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ResearchGate URL
  • Title: Selected geometries for the aminonitrobenzene derivatives Source: ResearchGate URL

Sources

Reactivity profile of dibromo-fluoro-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Swiss Army Knife" Scaffold

Dibromo-fluoro-nitrobenzene derivatives (e.g., 1,3-dibromo-2-fluoro-5-nitrobenzene) represent a high-value class of "dense" functionalized arenes. Their utility in drug discovery stems from their ability to undergo orthogonal functionalization . The scaffold presents three distinct reactivity handles—Fluorine, Bromine, and Nitro—each responsive to a specific set of reaction conditions without interfering with the others, provided the correct sequence is applied.

This guide defines the chemoselectivity rules, regioselective logic, and validated protocols required to exploit this scaffold for the synthesis of complex heterocycles (benzimidazoles, indoles, quinoxalines).

The Electronic Landscape & Reactivity Rules

To predict reactivity, one must analyze the electronic push-pull dynamics of the benzene ring.

The Hierarchy of Leaving Groups

In this specific scaffold, the reactivity order is inverted depending on the reaction type (Nucleophilic vs. Metal-Catalyzed).

Reaction TypePrimary TargetMechanismDriving Force

Fluorine Addition-EliminationStabilization of Meisenheimer complex by

(para/ortho) and high electronegativity of F.
Pd-Coupling Bromine Oxidative AdditionWeak C-Br bond relative to C-F; Br is a "soft" handle for Pd(0).
Reduction Nitro Electron TransferHigh reduction potential of

vs. halogens (under specific conditions).
The "Activation" Paradox
  • The Nitro Effect: The nitro group at C-5 is the "commander" of the ring. It strongly activates the C-2 position (para) for nucleophilic attack.

  • The Fluorine Trap: While Fluorine is generally a poor leaving group in

    
    /
    
    
    
    chemistry, it is the superior leaving group in
    
    
    reactions on nitro-arenes. The high electronegativity of F lowers the energy of the transition state for the initial nucleophilic attack (rate-determining step).
  • The Bromine Bystander: The bromine atoms at C-1 and C-3 are meta to the nitro group. They are deactivated towards

    
     (no resonance stabilization of the negative charge) but remain primed for transition metal catalysis.
    

Chemoselectivity & Regioselectivity Map

The following diagram illustrates the divergent pathways available from the master scaffold, 1,3-dibromo-2-fluoro-5-nitrobenzene .

ReactivityMap cluster_legend Selectivity Logic Start 1,3-Dibromo- 2-fluoro-5-nitrobenzene SNAr_Prod Intermediate A: 2-Substituted-1,3-dibromo- 5-nitrobenzene Start->SNAr_Prod Path A: SNAr (Nucleophile, Base) Targets F (C-2) Suzuki_Prod Intermediate B: Biaryl/Terphenyl Derivatives Start->Suzuki_Prod Path B: Suzuki Coupling (Pd(0), Ar-B(OH)2) Targets Br (C-1/C-3) Aniline Intermediate C: Aniline Derivative (Bromines Intact) SNAr_Prod->Aniline Nitro Reduction (Fe/NH4Cl) Final_Het Benzimidazole/Indole Scaffold Suzuki_Prod->Final_Het Late-stage SNAr (Difficult due to sterics) Aniline->Final_Het Cyclization (e.g., with aldehyde) key1 F-displacement is favored first to avoid steric clash.

Figure 1: Divergent synthesis pathways. Path A (Blue) is the preferred route for heterocyclic library generation.

Validated Experimental Protocols

The following protocols are designed to be self-validating : the reaction progress can be visually monitored (color change) or chemically verified (TLC shifts) at specific checkpoints.

Protocol A: Regioselective (Displacement of Fluorine)

Objective: Selective substitution of F at C-2 without touching Br atoms. Substrate: 1,3-dibromo-2-fluoro-5-nitrobenzene.[1] Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Base Selection:

    • For Amines: Use DIPEA (1.2 equiv).

    • For Alcohols/Thiols: Use

      
       or 
      
      
      
      (1.5 equiv). Avoid strong bases like NaH if possible to prevent potential benzyne formation or halogen dance, although unlikely with this substitution pattern.
  • Addition: Add nucleophile (1.05 equiv) dropwise at

    
    .
    
  • Reaction: Warm to RT. Stir for 2–4 hours.

    • Checkpoint: The solution often turns deep yellow/orange due to the formation of the charge-transfer complex or the nitrophenolate/aniline product.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF). Dry over

    
    .
    
  • Why this works: The

    
     group activates the C-F bond. The steric bulk of Bromines at 1,3 actually helps direct the nucleophile to the C-2 position by "locking" the conformation, but the small size of F allows the nucleophile to slip in.
    
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce


 to 

while preserving C-Br bonds. Critical Warning: Do NOT use standard catalytic hydrogenation (

). This will cause rapid hydrodebromination (stripping the bromines).

Recommended Method: Iron-Ammonium Chloride

  • Setup: Suspend the nitro compound (from Protocol A) in EtOH:Water (3:1).

  • Reagents: Add Iron powder (5.0 equiv) and

    
     (5.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Reaction is usually complete in 1–2 hours.

    • Checkpoint: TLC will show a significant polarity shift (Nitro = non-polar; Aniline = polar/fluorescent).

  • Workup: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash pad with EtOAc.

  • Why this works: The Single Electron Transfer (SET) mechanism of Fe(0) is specific to the nitro group under these conditions and does not have the oxidative addition potential required to break the Ar-Br bond.

Protocol C: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize C-Br bonds. Selectivity Note: In 1,3-dibromo systems, the first coupling is facile. The second coupling is slower due to increased electron density from the first aryl ring (if electron-rich).

  • Catalyst:

    
     (3-5 mol%) is robust and resists poisoning by the aniline/nitro group.
    
  • Solvent: Dioxane:Water (4:1).

  • Base:

    
     (2.0 equiv).
    
  • Temperature:

    
    .
    
  • Stoichiometry:

    • Mono-coupling: 1.0 equiv Boronic Acid.

    • Bis-coupling: 2.5 equiv Boronic Acid + longer reaction time.

Quantitative Data Summary

SubstituentHammett Constant (

)
Effect on

(at C-2)
Effect on Pd-Oxidative Addition

(C-5)
+0.78Strong Activation (Stabilizes negative charge)Potential catalyst poison (minor)

(C-2)
+0.06Leaving Group (High electronegativity)Inert (Strong C-F bond)

(C-1,3)
+0.23Steric directing; Weak activationReactive Handle (Weak C-Br bond)

References

  • Mechanism of

    
     in Polyhalogenated Nitroarenes 
    
    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Nitroarenes.[2]

    • Source: Makosza, M. et al., Chemical Reviews.
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.
    • Source: Bellamy, F. D. & Ou, K., Tetrahedron Letters.
    • URL:[Link]

  • Site-Selective Palladium C

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[3]

    • Source: L. A. T. Cleghorn et al., Chemical Science.
    • URL:[Link]

  • General Reactivity of Halonitrobenzenes

    • Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[4]

    • Source: StackExchange Chemistry (Community valid
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 1,3-Dibromo-4-fluoro-2-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. The described methodology focuses on the direct nitration of 2,6-dibromo-1-fluorobenzene, a process that leverages the principles of electrophilic aromatic substitution. We offer in-depth explanations for experimental choices, a step-by-step procedure, and critical safety considerations to ensure reliable and safe execution by researchers in organic synthesis and drug development.

Introduction and Scientific Context

Substituted nitroaromatics are foundational building blocks in organic chemistry, serving as versatile precursors for a wide array of functional group transformations. This compound, in particular, is a highly valuable scaffold due to its unique substitution pattern. The presence of ortho- and para-activating/deactivating groups provides multiple, distinct reaction sites, enabling the strategic construction of complex molecular architectures. Its derivatives are actively investigated for applications ranging from anti-inflammatory agents to sodium channel blockers.

This guide moves beyond a simple recitation of steps to provide the underlying chemical logic, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the reaction mechanism.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via the electrophilic aromatic substitution (EAS) of 2,6-dibromo-1-fluorobenzene.

Overall Reaction:

2.1. The Electrophile: Formation of the Nitronium Ion The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[1] This combination, often referred to as "mixed acid," is a standard and powerful reagent for aromatic nitration.[1]

2.2. Regioselectivity: The Role of Substituent Effects The success of this protocol hinges on the predictable regiochemical outcome, which is governed by the directing effects of the substituents on the starting material:

  • Fluorine (-F): The fluorine atom is highly electronegative, making it an inductively deactivating group. However, its lone pairs can participate in resonance, donating electron density to the ring, which makes it a strong ortho, para-director.

  • Bromine (-Br): Like fluorine, bromine is deactivating due to its inductive effect but is also an ortho, para-director through resonance.

  • Synergistic Directing: The fluorine atom at C1 directs the incoming electrophile to the C2, C4, and C6 positions. The bromine atoms at C2 and C6 also direct to their ortho and para positions. However, the positions ortho to the fluorine (C2 and C6) are already occupied by bulky bromine atoms, creating significant steric hindrance. Therefore, the most electronically favorable and sterically accessible position is C4, which is para to the strongly directing fluorine atom. This synergy results in the highly regioselective formation of the desired this compound product.

Reaction Mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generation intermediate Sigma Complex (Carbocation Intermediate) substrate 2,6-Dibromo- 1-fluorobenzene substrate->intermediate Electrophilic Attack (Rate-Determining Step) product 1,3-Dibromo-4-fluoro- 2-nitrobenzene intermediate->product Deprotonation (Restores Aromaticity)

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety reviews and equipment modifications.

3.1. Materials and Equipment

Reagents & MaterialsGradeEquipment
2,6-Dibromo-1-fluorobenzene>98%Three-neck round-bottom flask (250 mL)
Concentrated Sulfuric Acid (H₂SO₄)98%Magnetic stirrer with stir bar
Concentrated Nitric Acid (HNO₃)70%Dropping funnel (100 mL)
Crushed IceN/AThermometer (-10 to 100 °C)
Deionized WaterN/AIce/salt water bath
Saturated Sodium Bicarbonate (NaHCO₃)ReagentBüchner funnel and filter flask
Ethanol (or Isopropanol)ReagentBeakers, Erlenmeyer flasks

3.2. Safety Precautions

  • Hazard: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.

  • Required PPE: Work must be conducted in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Emergency: Have an emergency quench bath (a large container of ice water) and appropriate acid neutralizers (e.g., sodium bicarbonate) readily accessible.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire apparatus in an ice/salt water bath.

  • Substrate Addition: Charge the flask with 2,6-dibromo-1-fluorobenzene (e.g., 10.0 g, 39.1 mmol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. Allow the mixture to cool to below 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (3.0 mL, ~43 mmol) to concentrated sulfuric acid (10 mL). Caution: This addition is exothermic. Swirl gently to mix and allow the mixture to cool before transferring it to the dropping funnel.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate in sulfuric acid. Maintain the internal reaction temperature between 0 and 10 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from exceeding 10 °C.

  • Reaction Monitoring: After the addition is complete (typically 30-45 minutes), allow the reaction to stir at 0-10 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up (Quenching): Fill a large beaker (1 L) with approximately 400 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). Then, wash with a cold, saturated sodium bicarbonate solution (2 x 30 mL) to remove any residual acid, followed by a final wash with cold deionized water (2 x 30 mL).

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a pale yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (~40 °C) to a constant weight.

Data Summary and Expected Results

The following table summarizes the typical parameters for this synthesis protocol.

ParameterValue / Observation
Starting Material 2,6-Dibromo-1-fluorobenzene
Molar Ratio (Substrate:HNO₃) ~ 1 : 1.1
Reaction Temperature 0 – 10 °C
Reaction Time 2.5 - 3 hours
Solvent for Recrystallization Ethanol
Expected Yield 85 – 92%
Appearance Pale yellow crystalline solid
Purity (by GC/NMR) >99%

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add [label="Dropwise Addition\n(Maintain T < 10°C)", fillcolor="#FBBC05", fontcolor="#202124"];
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filtrate [label="Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];
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prepare -> add;
add -> react;
react -> quench;
quench -> filtrate;
filtrate -> wash;
wash -> purify;
purify -> dry;
dry -> end;

}

Caption: Step-by-step experimental workflow diagram.

Conclusion

The protocol described herein for the synthesis of this compound is highly efficient, regioselective, and reproducible. By carefully controlling the reaction temperature and understanding the mechanistic principles of electrophilic aromatic substitution, researchers can reliably produce this valuable intermediate in high yield and purity. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

  • Yadav, M., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2779-2819. [Link]

  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • Google Patents. (2019). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • LookChem. Cas 364-73-8, 4-Bromo-1-fluoro-2-nitrobenzene. [Link]

  • Sciencemadness Discussion Board. (2020, August 16). Mononitration of bromo and fluorobenzene. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-fluoro-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Bridgewater State University. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • DTIC. LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of 1,3-Dibromo-4-fluoro-2-nitrobenzene via Nucleophilic Aromatic Substitution (SNAr), offering researchers and drug development professionals a comprehensive resource on its mechanism, application, and detailed experimental protocols.

Introduction: The Strategic Value of Polysubstituted Aromatics

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of electron-deficient aromatic rings.[1] This reaction is particularly vital in medicinal chemistry and materials science, where precise control over substitution patterns is paramount for tuning molecular properties. The substrate, this compound, is a highly valuable building block. Its aromatic core is severely electron-deficient due to the potent electron-withdrawing nitro group, and it is adorned with three distinct halogen atoms, presenting a compelling challenge in regioselectivity.

This guide provides a senior scientist's perspective on mastering the SNAr of this specific substrate. We will dissect the mechanistic principles that govern its unique reactivity, present field-tested protocols for its derivatization with various nucleophiles, and discuss the downstream applications of the resulting products.

Part 1: The Decisive Factor—Understanding Regioselectivity

The key to successfully employing this compound lies in predicting which of the three halogens will be displaced. The outcome is not arbitrary; it is dictated by a confluence of electronic activation and the intrinsic properties of the leaving groups.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the electron-poor aromatic ring.[2][3] This attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] In the second, faster step, the leaving group is expelled, and the ring's aromaticity is restored.

Figure 1. General workflow of the SNAr addition-elimination mechanism.
Electronic Activation by the Nitro Group

The powerful electron-withdrawing nitro group at the C2 position is the primary activating feature of the molecule. It depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho (C1, C3) and para (C4) to the nitro group, as the negative charge of the Meisenheimer intermediate can be directly delocalized onto the oxygen atoms of the nitro group through resonance. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.[3][4]

The Leaving Group Hierarchy in SNAr

Contrary to substitution reactions at sp³ centers (SN1/SN2), the leaving group ability in SNAr follows the trend F > Cl > Br > I.[5] This is because the first step—nucleophilic attack—is rate-limiting. The extreme electronegativity of fluorine creates a highly polarized C-F bond, rendering the attached carbon atom (C4) significantly more electrophilic and thus more susceptible to attack. While bromide is an excellent leaving group in the elimination step, the initial attack on a less-electrophilic carbon attached to bromine is kinetically disfavored.

Figure 2. Logical flowchart determining the site of substitution.

Part 2: Field-Tested Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow

A standardized workflow ensures reproducibility and safety. The core steps involve reaction setup under an inert atmosphere (where necessary), controlled heating and monitoring, followed by a systematic workup and purification.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) - Add Substrate, Solvent, Base Addition 2. Nucleophile Addition - Add nucleophile solution - Control temperature (e.g., 0 °C or RT) Setup->Addition Reaction 3. Reaction - Heat to target temp. - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent Reaction->Workup Purification 5. Purification & Analysis - Dry, filter, concentrate - Column Chromatography - Characterize (NMR, MS) Workup->Purification

Figure 3. A standardized workflow for SNAr reactions.
Protocol 1: Synthesis of N-Substituted Anilines via Amination

This protocol describes a general procedure for the reaction with primary and secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., morpholine, piperidine) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq) and the base (K₂CO₃, 2.0 eq).

    • Add anhydrous DMF to dissolve the solids under an inert atmosphere (N₂ or Argon).

    • Add the amine nucleophile (1.2 eq) to the solution dropwise at room temperature.

    • Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted-1,3-dibromo-2-nitroaniline derivative.[6]

Protocol 2: Synthesis of Aryl Ethers via Etherification

This protocol is suitable for reactions with alcohols or phenols, which requires the in situ generation of a more potent alkoxide/phenoxide nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl), Water, EtOAc, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol or phenol (1.2 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature for 20 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Partition the mixture between water and EtOAc. Separate the layers.

    • Extract the aqueous layer with EtOAc (2x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.[6][7]

Part 3: Data Summary and Troubleshooting

Successful synthesis relies on understanding how reaction parameters influence the outcome. The following table provides a starting point for optimization.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Expected Yield
Amines MorpholineK₂CO₃DMF, DMSO50 - 8085 - 95%
Alcohols Benzyl AlcoholNaHTHF, NMP60 - 10080 - 90%
Phenols PhenolK-OtBuDMF80 - 11075 - 85%
Thiols ThiophenolK₂CO₃, NaHDMF25 - 60>90%
Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base (for alcohols/thiols).2. Low reaction temperature.3. Poor quality of solvent or reagents.1. Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols).2. Incrementally increase temperature by 10-20 °C.3. Use freshly dried, anhydrous solvents and verify reagent purity.
Formation of Side Products 1. Reaction temperature is too high, potentially leading to decomposition or undesired side reactions.2. For sensitive nucleophiles, base-induced degradation.1. Lower the reaction temperature and increase the reaction time.2. Use a milder base if possible or add the substrate to the pre-formed nucleophile-base mixture.
Difficult Purification 1. Unreacted starting material co-elutes with the product.2. Polar byproducts from the solvent (e.g., DMF decomposition).1. Drive the reaction to completion by adding a slight excess (1.1-1.2 eq) of the nucleophile.2. Ensure the aqueous workup is thorough to remove polar impurities before chromatography.

Part 4: Synthetic Utility of Products

The resulting 4-substituted-1,3-dibromo-2-nitrobenzene derivatives are exceptionally versatile synthetic intermediates. The two remaining bromine atoms are prime handles for subsequent functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[8] Furthermore, the nitro group can be readily reduced to an aniline, which opens another avenue for diverse chemical transformations, including diazotization or amide bond formation. This multi-handle scaffold allows for the rapid construction of complex, highly decorated molecules for screening in drug discovery and materials science programs.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.MDPI.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.Benchchem.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.Juniper Publishers.
  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]

  • Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Sciencemadness. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. qorganica.com. Available at: [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bath. Available at: [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Available at: [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available at: [Link]

Sources

Application Note: High-Fidelity Reduction of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1,3-Dibromo-4-fluoro-2-nitrobenzene to 2,6-Dibromo-3-fluoroaniline presents a dual challenge in organic synthesis: chemoselectivity and steric hindrance .

Standard catalytic hydrogenation (Pd/C, H₂) is often unsuitable for this substrate due to the high propensity for hydrodehalogenation (loss of bromine), resulting in yield-destroying byproducts. Furthermore, the nitro group is sterically "sandwiched" between two bulky bromine atoms (ortho-disubstitution), creating a kinetic barrier that impedes the approach of surface-based catalysts.

This Application Note details two field-proven protocols designed to overcome these barriers:

  • Method A (Iron-Mediated): The robust, scalable "workhorse" method that guarantees halogen retention.

  • Method B (Stannous Chloride): A homogeneous solution-phase method ideal for overcoming extreme steric crowding on the laboratory scale.

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

In polyhalogenated systems, the bond dissociation energy (BDE) of the C-Br bond (~66 kcal/mol) is sufficiently low to be susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions.

  • Target Reaction: Nitro (

    
    ) 
    
    
    
    Aniline (
    
    
    )[1][2]
  • Competing Side Reaction: Aryl-Bromide (

    
    ) 
    
    
    
    Aryl-Hydrogen (
    
    
    )
The Steric Challenge (The "Ortho Effect")

The 2-nitro group is flanked by bromine atoms at positions 1 and 3. This steric crowding forces the nitro group out of planarity with the benzene ring, reducing conjugation and altering the reduction potential. Heterogeneous catalysts (like Pd on Carbon) often suffer from poor contact with the nitro group in this cleft, leading to stalled reactions or requiring forcing conditions that trigger debromination.

ReactionPathway cluster_legend Pathway Legend Substrate 1,3-Dibromo-4-fluoro- 2-nitrobenzene Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso 2e- Reduction Byproduct IMPURITY: Debrominated Anilines Substrate->Byproduct Pd/C + H2 (Hydrodehalogenation) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction Product TARGET: 2,6-Dibromo-3-fluoroaniline Hydroxyl->Product 2e- Reduction (Selective Path) Hydroxyl->Byproduct key Green: Desired Path Red: Critical Failure Mode

Figure 1: Reaction pathway showing the competition between the desired reduction and the parasitic hydrodehalogenation common in catalytic hydrogenation.

Experimental Protocols

Method A: Iron/Acetic Acid Reduction (The "Gold Standard")

Best For: Scale-up (>10g), cost-efficiency, and absolute halogen retention. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
Iron Powder (325 mesh)4.0 - 5.0Reducing Agent (Sacrificial)
Glacial Acetic AcidSolvent (10V)Proton Source & Solvent
Ethanol (Optional)Co-solventImproves solubility if needed
Protocol Steps
  • Activation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder. Add 5% of the total Acetic Acid volume. Stir rapidly at 50°C for 10 minutes to etch the iron oxide surface (activation).

  • Addition: Dissolve the substrate in the remaining Acetic Acid (and Ethanol if used). Add this solution to the iron suspension dropwise.

    • Critical Control: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain 60-70°C.

  • Reaction: Heat the mixture to 70-80°C for 2-4 hours.

    • Endpoint: Monitor by HPLC/TLC. The disappearance of the nitro spot is usually distinct.

  • Workup (The "Emulsion Killer"):

    • Cool to room temperature.[3]

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[4]

    • Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with Ethyl Acetate and slowly add saturated

      
       (Caution: Gas evolution 
      
      
      
      ) until pH ~8.
    • Note: If an emulsion forms, add a small amount of brine or filter again through Celite.

  • Isolation: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: Stannous Chloride ( ) Reduction

Best For: Small scale (<5g), highly sterically hindered substrates, or acid-sensitive functionality. Mechanism: Homogeneous reduction;


 acts as a soluble electron donor, bypassing surface contact issues.
Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material

3.5 - 5.0Reducing Agent
EthanolSolvent (10V)Reaction Medium
Conc. HCl2.0 - 3.0Catalyst/Activator
Protocol Steps
  • Setup: Dissolve the substrate in Ethanol in a round-bottom flask.

  • Addition: Add

    
     in one portion (endothermic dissolution).
    
  • Catalysis: Add Conc. HCl dropwise. (Note: While

    
     can work in neutral EtOH, acid greatly accelerates the reduction of hindered nitro groups).
    
  • Reaction: Heat to reflux (approx. 78°C) for 1-3 hours.

  • Workup (Tin Salt Management):

    • Challenge: Tin salts form a gelatinous precipitate at neutral pH.

    • Solution: Cool to RT. Pour the mixture into ice water.

    • Adjust pH to >10 using 20% NaOH solution. This converts tin salts into soluble stannates (

      
      ), keeping the aqueous layer clear.
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry, and concentrate.
    

Decision Matrix & Troubleshooting

Use the following logic flow to determine the optimal method and troubleshoot common issues.

DecisionMatrix Start Start: 1,3-Dibromo-4-fluoro- 2-nitrobenzene ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Lab Bench LargeScale > 10 grams ScaleCheck->LargeScale Pilot/Process MethodB Method B: SnCl2 (Homogeneous) SmallScale->MethodB MethodA Method A: Fe/AcOH (Heterogeneous) LargeScale->MethodA CheckHPLC QC: HPLC Analysis MethodB->CheckHPLC MethodA->CheckHPLC ResultGood Single Peak: 2,6-Dibromo-3-fluoroaniline CheckHPLC->ResultGood >98% Purity ResultDeBr Issue: Des-Bromo Impurity (Mass -79/80) CheckHPLC->ResultDeBr <90% Purity ResultStall Issue: Incomplete Rxn (SM Remaining) CheckHPLC->ResultStall SM Detected FixDeBr Cause: Over-reduction Fix: Lower Temp or Switch to Fe/AcOH ResultDeBr->FixDeBr FixStall Cause: Steric Bulk Fix: Increase Temp or Add HCl to SnCl2 ResultStall->FixStall

Figure 2: Decision matrix for method selection and troubleshooting based on reaction scale and analytical outcomes.

Analytical Specifications

To validate the product, look for the following shifts in data:

  • Physical State: The product, 2,6-dibromo-3-fluoroaniline, is typically an off-white to light brown solid.

  • Mass Spectrometry (LC-MS):

    • Starting Material: [M] (matches Br2 isotope pattern).

    • Product: [M-30] (Loss of

      
      , gain of 
      
      
      
      ). Look for the characteristic doublet of doublets in the isotope pattern due to
      
      
      .
    • Critical Check: Ensure no [M-Br] peaks are present (indicative of debromination).

  • NMR (

    
    ): 
    
    • The broad singlet for

      
       should appear around 4.0–6.0 ppm (solvent dependent).
      
    • The aromatic protons will shift upfield due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group.

References

  • Selective Reduction of Nitroarenes

    • Title: Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid[5][6]

    • Source: ResearchGate / Synlett[5]

    • URL:[Link]

  • Iron-Mediated Reduction Protocols

    • Title: Nitro Reduction - Common Conditions (Fe/AcOH)
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Synthesis of Halogenated Anilines: Title: A Practical Procedure for Regioselective Bromination of Anilines (Context on 2,6-dibromo anilines) Source: Thieme Connect / Synthesis
  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A)

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex chemo- and regioselective challenges presented by 1,3-Dibromo-4-fluoro-2-nitrobenzene . It synthesizes mechanistic insights with practical, robust protocols.

Executive Summary & Strategic Analysis

The substrate This compound represents a "linchpin" scaffold in medicinal chemistry, particularly for synthesizing benzimidazoles, quinoxalines, and poly-functionalized aniline derivatives. However, it presents a tripartite reactivity challenge:

  • Chemomiscibility: Competition between Palladium-catalyzed C–N coupling (at C–Br) and Nucleophilic Aromatic Substitution (

    
    ) (at C–F).
    
  • Regioselectivity: Discrimination between the two chemically distinct bromine atoms (C1 vs. C3).

  • Functional Group Tolerance: The nitro group is prone to catalyst poisoning or reduction under forcing conditions.

The Steric-Electronic Tug-of-War

To design a successful protocol, one must understand the opposing forces acting on the molecule:

  • Electronic Activation (Favors C3): The C3-position is "sandwiched" between the nitro group (

    
    ) and the fluorine atom (
    
    
    
    ). The combined inductive withdrawal makes C3 highly electron-deficient, theoretically accelerating the rate of Oxidative Addition (OA) by Pd(0).
  • Steric Hindrance (Favors C1): The C3-position is sterically congested by the flanking substituents. The C1-position, flanked by the nitro group and a hydrogen atom, is significantly more accessible.

The Solution: By utilizing Sterically Demanding Ligands (e.g., BrettPhos, tBuXPhos) , we can override the electronic preference for C3 and enforce Steric Control , resulting in highly selective coupling at C1 . Conversely, smaller ligands may lead to mixtures or C3-coupling, but often with lower yields due to instability.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent pathways based on catalyst selection and reaction conditions.

ReactionPathways SM 1,3-Dibromo-4-fluoro- 2-nitrobenzene Decision Condition Selection SM->Decision PathA Path A: Steric Control (Bulky Ligand: BrettPhos) Decision->PathA Rec. Protocol PathB Path B: Electronic Control (Small Ligand: PPh3/BINAP) Decision->PathB Not Recommended PathC Path C: S_NAr Competition (Strong Base: NaOtBu) Decision->PathC Avoid IntA Pd Insertion at C1 (Less Hindered) PathA->IntA Kinetic Selectivity IntB Pd Insertion at C3 (More Electron Deficient) PathB->IntB Thermodynamic/OA Rate Side F-Displacement (Side Product) PathC->Side Nucleophilic Attack Prod1 Product: 1-Amino-3-bromo- 4-fluoro-2-nitrobenzene IntA->Prod1 Reductive Elimination Prod2 Mixture / C3-Product IntB->Prod2

Figure 1: Decision matrix for ligand selection. Path A (Green) represents the optimized protocol for high-yield mono-amination.

Detailed Experimental Protocols

Protocol A: C1-Selective Mono-Amination (Primary Recommendation)

Objective: Selective coupling of a primary or secondary amine at the C1 position, preserving the C3-Br and C4-F for subsequent functionalization.

Reagents & Materials:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine)

    • Rationale: BrettPhos is exceptionally bulky, preventing coordination at the crowded C3 site. It also facilitates the coupling of primary amines without bis-arylation [1].

  • Base:

    
     (Cesium Carbonate)[1]
    
    • Rationale: A mild, insoluble base is critical. Strong soluble bases like

      
       promote 
      
      
      
      at the C4-Fluorine and can degrade nitro groups [2].
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line):

    • In a 20 mL vial equipped with a magnetic stir bar, charge This compound (1.0 equiv, 1.0 mmol, 299 mg).

    • Add Amine (1.1 equiv).

    • Add

      
        (2.0 equiv, 2.0 mmol, 652 mg).
      
    • Add BrettPhos (4 mol%, 0.04 mmol, 21 mg).

    • Add

      
        (2 mol%, 0.02 mmol, 18 mg).
      
    • Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 5 minutes is recommended for highest reproducibility.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Heat to 80 °C in a heating block. Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The reaction typically completes within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (typically 0–20% EtOAc).

    • Expected Product: 1-Amino-3-bromo-4-fluoro-2-nitrobenzene derivative.

Protocol B: Alternative for Secondary Amines (RuPhos)

If the amine is secondary and sterically hindered, BrettPhos may be too bulky. Switch the ligand to RuPhos or XantPhos .

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

  • Conditions: Same as Protocol A, but temperature may be lowered to 65 °C due to the higher activity of RuPhos with secondary amines.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on reaction parameter variations.

ParameterVariationOutcomeMechanism/Reasoning
Base

Failure / Side Products Promotes

at C4-F; Nitro group incompatibility.
Base

Success Mild enough to suppress

; compatible with Nitro.
Ligand

/ BINAP
Poor Selectivity Lack of steric bulk allows competition between C1 and C3 sites.
Ligand BrettPhos High C1 Selectivity Steric bulk prevents Pd insertion at the congested C3 site.
Solvent DMF / DMSOSide Products Polar aprotic solvents accelerate background

reactions.
Solvent Toluene / DioxaneSuccess Non-polar/Weakly polar solvents favor Pd-catalysis over

.
Troubleshooting Guide
  • Issue: Loss of Fluorine (

    
     product observed). 
    
    • Cause: Base is too strong or temperature is too high.

    • Fix: Switch to

      
       or reduce temperature to 60 °C. Ensure solvent is strictly anhydrous.
      
  • Issue: No Reaction (Starting Material Recovery).

    • Cause: Catalyst poisoning by the Nitro group or inactive catalyst.

    • Fix: Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Ensure "Pd black" is not forming immediately (indicates ligand oxidation). Use a precatalyst (e.g., BrettPhos Pd G4 ) to ensure active species generation [3].

  • Issue: Protodehalogenation (Br replaced by H).

    • Cause: "Beta-hydride elimination" from the amine or solvent impurities.

    • Fix: Ensure the solvent is degassed thoroughly. Avoid alcoholic solvents.

Safety & Handling

  • Nitroarenes: Potentially explosive/energetic. Do not heat neat. Perform Differential Scanning Calorimetry (DSC) if scaling above 5 grams.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous layers in appropriate hazardous waste streams.

  • HF Generation: If the C-F bond is cleaved (side reaction), HF may be generated. Use glass-lined or Teflon vessels if this is a known risk in your specific derivative.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines." Journal of the American Chemical Society. Link

  • Inoue, F., et al. (2017).[3] "Buchwald-Hartwig Amination of Nitroarenes."[1][3] Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Link

  • Ackermann, L., et al. (2015). "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,3-Dibromo-4-fluoro-2-nitrobenzene via recrystallization. It is designed to offer practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during this critical purification step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Question 1: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for one of two reasons: the melting point of your compound is lower than the temperature of the solution, or the concentration of impurities is high, creating a eutectic mixture with a depressed melting point.[2]

Here are several strategies to address this:

  • Increase the Solvent Volume: The immediate solution is to add more of your primary solvent to the heated mixture. This lowers the saturation point and can prevent the compound from coming out of solution at a temperature above its melting point.[1]

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[3] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This can be achieved by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[3]

  • Change the Solvent System: The chosen solvent may be too effective, causing the compound to remain in a supersaturated state as an oil. Consider a solvent system with a slightly lower boiling point or a mixed solvent system where the "good" solvent is paired with a miscible "bad" solvent (anti-solvent) to gradually reduce solubility upon cooling.[1][2] For halogenated nitroaromatic compounds, common solvent systems include ethanol/water or heptane/ethyl acetate mixtures.[1]

  • Use a Seed Crystal: Introducing a small, pure crystal of this compound can provide a nucleation site for crystal growth to begin, bypassing the formation of an oil.[1]

Question 2: I'm experiencing very low recovery of my purified product. What are the likely causes and how can I improve my yield?

Answer: Poor recovery is a frustrating but often correctable issue. The primary culprits are typically related to solvent volume and temperature control.[4]

Here's a breakdown of potential causes and solutions:

  • Using Too Much Solvent: This is the most common reason for low yield. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.[3][4]

  • Premature Crystallization: If your compound crystallizes too early, such as during a hot gravity filtration step to remove insoluble impurities, you will lose product.[1]

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through the setup just before filtering your solution.[5]

  • Incomplete Crystallization: The solubility of your compound may still be significant at room temperature.

    • Solution: After the solution has cooled slowly to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[6]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which your compound has very low solubility.[1][7]

Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The failure of crystals to form is usually due to supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[3]

Here's how to induce crystallization:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[2]

  • Introduce a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[3]

  • Reduce the Solvent Volume: It's possible that too much solvent was used initially.[3] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]

  • Re-evaluate Your Solvent Choice: The chosen solvent may simply be too good at dissolving your compound at all temperatures.[8] You may need to select a different solvent or move to a mixed-solvent system.[2]

Frequently Asked Questions (FAQs)

What are the ideal properties of a solvent for recrystallizing this compound?

The ideal solvent should exhibit a steep solubility curve for your compound. This means the compound should be highly soluble at the solvent's boiling point but have low solubility at cooler temperatures (e.g., room temperature or 0-4°C).[2][9] Additionally, the solvent should either dissolve impurities well at all temperatures or not at all, allowing for their separation.[10] The solvent must also be chemically inert towards this compound.[11]

How do I select an appropriate solvent system?

A good starting point is to consult chemical databases like Reaxys or SciFinder for previously reported recrystallization solvents for this compound or structurally similar molecules.[10] If no information is available, you can perform small-scale solubility tests with a variety of solvents. Halogenated nitroaromatic compounds are polar, so polar solvents are often a good starting point.[2] Ethanol, methanol, and mixtures of these with water are commonly used.[1]

When is a mixed-solvent recrystallization recommended?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[12] This is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another.[2] The process typically involves dissolving the compound in a minimal amount of the "good" hot solvent and then slowly adding the "bad" solvent (anti-solvent) until the solution becomes slightly cloudy, indicating the onset of precipitation.[12][13] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12][13]

What are some common impurities I might encounter?

Impurities can arise from starting materials, side reactions, or subsequent degradation. For a compound like this compound, potential impurities could include isomers with different substitution patterns or related compounds from the synthetic route. For instance, in the synthesis of related compounds, impurities from starting materials have been observed.[14]

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.[15]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry completely before determining the yield and purity.[17]

Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[12]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[12][13]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[12][13]

  • Cooling and Isolation: Follow steps 4-7 from the single-solvent protocol.

Data Presentation

Solvent System (Example)Solubility of this compoundNotes
EthanolHigh at boiling, low at room temperatureA good starting point for single-solvent recrystallization.
Methanol/WaterHigh in hot methanol, low in cold methanol/water mixturesA potential mixed-solvent system. Water acts as the anti-solvent.[1]
Heptane/Ethyl AcetateHigh in hot ethyl acetate, low in heptaneAnother potential mixed-solvent system for compounds of intermediate polarity.[1]

Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out' cool->oiling_out Oiling Occurs collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent System oiling_out->change_solvent slow_cooling Ensure Very Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->cool change_solvent->dissolve

Caption: Troubleshooting workflow for recrystallization.

Recrystallization Process Flow

Recrystallization_Process start Start: Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional: to remove insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: General recrystallization workflow.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Recrystallization of an Unknown. (n.d.). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solidss. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

Sources

Handling moisture sensitivity in 1,3-Dibromo-4-fluoro-2-nitrobenzene protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Current Status: Active Department: Application Science & Process Chemistry Topic: Moisture Sensitivity & Hydrolysis Prevention in SNAr Protocols

Executive Summary: The Moisture Challenge

As a Senior Application Scientist, I often see protocols for This compound fail not due to the chemistry itself, but due to invisible environmental variables.

This molecule is a highly functionalized "electrophilic engine." The nitro group at position 2 pulls electron density from the ring, activating the halogens for Nucleophilic Aromatic Substitution (SNAr) . While the Fluorine (typically at position 4 or 5 depending on specific numbering conventions) is the intended leaving group due to the high electronegativity of the C-F bond stabilizing the transition state, the presence of two Bromines and a Nitro group makes the entire ring extremely susceptible to attack by any nucleophile.

The Enemy: Water (


).
Even trace amounts of moisture in your solvent or atmosphere act as a competitive nucleophile. Hydrolysis does not just lower yield; it converts your starting material into a nitrophenol , which is often difficult to separate from the product and can poison downstream catalysts (e.g., in Suzuki-Miyaura couplings on the bromine handles).

The Mechanism: Why Water Wins

To troubleshoot, you must understand the competition. In an SNAr reaction, the rate-determining step is the formation of the Meisenheimer Complex (the anionic intermediate).

  • Intended Reaction: Your Nucleophile (Amine/Alkoxide) attacks the C-F carbon

    
     Product.
    
  • Side Reaction: Hydroxide (

    
     generated from trace water + base) attacks the C-F (or C-Br) carbon 
    
    
    
    Phenol impurity.

Because the Fluorine atom is highly electronegative, it inductively stabilizes the Meisenheimer complex, making the C-F site the "hottest" spot for attack. Unfortunately, this also makes it highly susceptible to hydrolysis if the intended nucleophile is slow or hindered.

HydrolysisMechanism SM 1,3-Dibromo- 4-fluoro-2-nitrobenzene Complex Meisenheimer Complex (Transition State) SM->Complex Activation by NO2 Product Target Product (Substituted) Complex->Product -F⁻ Impurity Hydrolysis Impurity (Nitrophenol) Complex->Impurity -F⁻ / -H⁺ Nu Intended Nu- Nu->Complex  Major Pathway Water H2O / OH- (Contaminant) Water->Complex  Competitive Attack

Figure 1: Kinetic competition between the intended nucleophile and trace water in SNAr reactions.

Core Protocol: The Anhydrous Standard

Do not rely on "bottle dry" solvents. The following protocol is the self-validating system required for reproducible yields.

Step 1: Solvent Preparation

Polar aprotic solvents (DMSO, DMF, NMP) are hygroscopic sponges.

  • The Fix: Use a molecular sieve drying protocol.[1][2]

  • Validation: Test solvent with Karl Fischer titration if available. Target

    
     water.
    
SolventDrying MethodStorage Limit (Active Use)
DMF / DMSO Store over activated 3Å Molecular Sieves (20% w/v) for 24h.1 Week (under Argon)
THF Distill over Na/Benzophenone OR Alumina column.Immediate Use
Acetonitrile Store over activated 3Å Molecular Sieves.2 Weeks
Step 2: Reaction Setup (Schlenk Technique)
  • Bake Out: Flame-dry or oven-dry (

    
    ) the reaction flask and stir bar. Cool under a stream of Argon/Nitrogen.[1][2][3]
    
  • Solids First: Add the this compound and solid base (e.g.,

    
    , 
    
    
    
    ) against a positive flow of inert gas.
    • Note: Inorganic bases are hygroscopic. Grind

      
       and dry it in a vacuum oven (
      
      
      
      ) before use.
  • Solvent Addition: Transfer solvent via syringe through a septum. Do not pour.

  • Nucleophile Addition: Add your amine/nucleophile last.

Step 3: Temperature Control
  • Start at

    
     or Room Temperature .
    
  • High temperatures (

    
    ) favor thermodynamic products and hydrolysis. Only heat if TLC/LCMS shows no conversion after 2 hours.
    

Troubleshooting Guide

Symptom 1: LCMS shows a peak at [M-18] or [M+17] relative to starting material.

  • Diagnosis: Hydrolysis.[3][4] You have displaced the Fluorine with a Hydroxyl group (

    
    ).
    
    • M-18: Loss of F (19) + Gain of H (1) = Net -18 (unlikely mechanism).

    • M-2: Loss of F (19) + Gain of OH (17) = Net -2 mass shift.

    • Check: If you see a mass of 218/220 (approx) shifting to 216/218 , you have formed the phenol.

  • Solution: Your base was wet. Switch from

    
     to an organic base like DIPEA (Hunig's base) which is easier to dry, or use freshly activated molecular sieves inside the reaction flask.
    

Symptom 2: The reaction turns bright yellow/orange immediately.

  • Diagnosis: Nitrophenolate formation.

  • Context: Nitro-aromatics are often pale yellow. Nitrophenols (the hydrolysis byproduct) are pH indicators and turn intense yellow/orange in basic solution.

  • Action: Stop. Check water content.[2][3] If the color change is instant before heating, your solvent is wet.

Symptom 3: Low conversion; Starting material remains.

  • Diagnosis: Deactivation.

  • Reason: The bulky Bromines at positions 1 and 3 might be sterically hindering the attack at position 4, or the Nitro group is twisted out of plane, reducing activation.

  • Solution: Use a smaller, more nucleophilic solvent (e.g., switch from THF to DMF). Increase concentration (Molarity) to drive kinetics.

Workflow Visualization

Use this decision tree to ensure protocol integrity before committing valuable starting material.

Workflow Start Start Protocol CheckSolvent Is Solvent Water < 50 ppm? Start->CheckSolvent DrySolvent Dry over 3Å Sieves (24h) CheckSolvent->DrySolvent No / Unknown CheckBase Is Base Hygroscopic (e.g. K2CO3)? CheckSolvent->CheckBase Yes DrySolvent->CheckBase DryBase Vacuum Oven Dry (100°C, 4h) CheckBase->DryBase Yes Setup Schlenk Assembly (Argon Purge) CheckBase->Setup No (Organic Base) DryBase->Setup Run Execute Reaction Setup->Run

Figure 2: Pre-reaction validation workflow to minimize hydrolysis risks.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: No. Alcohols are nucleophiles. In the presence of a base, they will form alkoxides (


 or 

) and displace the fluorine, giving you the ether byproduct instead of your desired amine/thiol product. Use aprotic solvents (DMF, DMSO, THF, Acetonitrile).

Q: Why 3Å molecular sieves? Why not 4Å? A: For solvents like Acetonitrile or DMF, 3Å is mandatory . 4Å sieves have pores large enough to trap the solvent molecules themselves, which can complicate drying or leach impurities. 3Å sieves selectively trap water.

Q: My product has a similar Rf to the starting material. How do I purify it? A: Halogenated nitrobenzenes and their substituted products often streak on silica.

  • Tip 1: Use a gradient of Hexane/Ethyl Acetate.

  • Tip 2: If the byproduct is the phenol (hydrolysis), perform an acidic wash (1M HCl) during workup. The phenol will remain protonated and stay in the organic layer, but if your product is an amine, it will go into the aqueous layer. (Conversely, if your product is neutral, wash with basic water to pull the deprotonated nitrophenol into the aqueous layer).

References

  • Mechanism of SNAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds." Chemical Reviews.

  • Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

  • Handling of Polyhalogenated Nitroarenes: Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron.

  • Practical Guide to Schlenk Techniques: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

Sources

Validation & Comparative

Structural Verification of 1,3-Dibromo-4-fluoro-2-nitrobenzene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of kinase inhibitors and fluorinated pharmaceuticals, 1,3-Dibromo-4-fluoro-2-nitrobenzene represents a critical, highly functionalized scaffold. Its verification is often complicated by the "crowded" nature of the benzene ring (1,2,3,4-tetrasubstitution), which leads to complex second-order effects in standard proton NMR.

This guide moves beyond basic spectral assignment. We compare the Standard 1H NMR (CDCl3) approach against two superior alternatives: Solvent-Shifted 1H NMR (DMSO-d6) and 19F-Decoupled 1H NMR ({19F}1H) . We demonstrate why the standard approach often fails to provide definitive structural proof and how advanced acquisition modes serve as the necessary "self-validating" protocols for GMP release.

The Structural Challenge: The "Crowded" Ring

The molecule possesses a specific substitution pattern that creates a unique spin system.

  • Positions 1, 3: Bromine (Bulky, weakly deactivating).

  • Position 2: Nitro (Strongly deactivating, deshielding).

  • Position 4: Fluorine (Spin-active,

    
    ).
    
  • Positions 5, 6: Protons (The only NMR handles).

The Analytical Problem: In a standard 300 or 400 MHz spectrometer, the chemical shift difference (


) between H5 and H6 is often small due to the competing electronic effects of the substituents. Combined with the strong coupling to Fluorine (

), the signals often appear as a "messy" multiplet rather than distinct doublets.
The Spin System

We are analyzing an ABX System (where A=H5, B=H6, X=F19).

  • H5 (Ortho to F): Experiences a large

    
     coupling (~8-10 Hz) and a 
    
    
    
    coupling (~8-9 Hz).
  • H6 (Meta to F): Experiences a small

    
     coupling (~4-6 Hz) and a 
    
    
    
    coupling (~8-9 Hz).

Comparative Methodologies

We evaluate three distinct protocols for verifying this structure.

Method A: Standard Acquisition (CDCl3)
  • Status: Baseline (Often Insufficient).

  • Mechanism: Standard single-pulse excitation.

  • Outcome: H5 and H6 often overlap. The "Roof Effect" (strong coupling) distorts intensities, making integration unreliable. The water peak in CDCl3 (1.56 ppm) is usually distinct, but relaxation times (

    
    ) in non-polar solvents can be long, requiring longer delays for qNMR.
    
Method B: Solvent-Shifted Acquisition (DMSO-d6)[1]
  • Status: Recommended for Resolution.

  • Mechanism: Solvatochromism . DMSO is a dipolar aprotic solvent that interacts strongly with the nitro group and the aromatic

    
    -system.
    
  • Outcome: This interaction differentially shifts H5 and H6, often increasing

    
     significantly compared to CDCl3. This transforms the complex second-order ABX system into a clearer first-order AMX system.
    
Method C: 19F-Decoupled 1H NMR ({19F}1H)
  • Status: The "Gold Standard" (Self-Validating).

  • Mechanism: A secondary radiofrequency channel irradiates the

    
     frequency during proton acquisition.
    
  • Outcome: All H-F couplings collapse. The complex "doublet of doublets" signals simplify instantly into clean "doublets" (showing only H-H coupling). If the signal does not simplify, the structure is incorrect (e.g., wrong isomer).

Quantitative Data Comparison

The following table summarizes the expected spectral characteristics based on substituent chemical shift additivity rules and standard coupling constants for this scaffold.

ParameterMethod A: CDCl3 Method B: DMSO-d6 Method C: {19F}1H (Decoupled)
H5 Shift (

)
~7.30 - 7.50 ppm~7.60 - 7.80 ppm (Deshielded)~7.30 - 7.50 ppm
H6 Shift (

)
~7.60 - 7.80 ppm~7.90 - 8.10 ppm (Deshielded)~7.60 - 7.80 ppm
H5 Multiplicity

(Doublet of Doublets)

(Distinct)

(Simple Doublet)
H6 Multiplicity

(Doublet of Doublets)

(Distinct)

(Simple Doublet)
Coupling (

)
~8.5 Hz~8.5 Hz~8.5 Hz
Coupling (

)
Ortho: ~9.0 Hz / Meta: ~5.0 HzOrtho: ~9.0 Hz / Meta: ~5.0 Hz0 Hz (Removed)
Structural Confidence Low (Risk of overlap)Medium (Better separation)High (Definite proof)

Experimental Protocols

Protocol 1: Sample Preparation & Solvent Selection
  • Mass: Weigh 10-15 mg of the solid analyte.

  • Solvent:

    • Routine: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS.

    • Resolution: 0.6 mL DMSO-d6 (99.9% D).

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., FeBr3 residues from synthesis) which cause line broadening.

Protocol 2: The {19F}1H Decoupling Experiment
  • Instrument: Requires a probe capable of tuning to H and F simultaneously (e.g., H/F/C probe).

  • Parameter Setup:

    • Load standard proton parameters (zg30 or equivalent).

    • Set O2 (Offset 2) to the center of the Fluorine spectrum (approx -110 ppm for Ar-F).

    • Engage CPD (Composite Pulse Decoupling) on Channel 2 (f2).

    • Critical Step: Ensure the power level (pl12 or similar) is low enough to decouple but not heat the sample (~0.2 W).

  • Validation: Compare the standard 1H spectrum with the {19F}1H spectrum. The collapse of the

    
     splitting confirms the presence and position of the fluorine atom.
    

Visualization & Logic Flows

Diagram 1: Structural Verification Decision Matrix

This workflow illustrates the logical path a researcher should take to validate the structure efficiently.

G Start Start: Crude/Purified Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (Standard) Solvent->Acquire Check Are H5/H6 signals resolved? Acquire->Check Good Analyze Coupling Constants (Verify J_HH vs J_HF) Check->Good Yes Bad Signals Overlapping/Complex Check->Bad No Final Confirm Structure (1,2,3,4-Substitution) Good->Final Option1 Switch to DMSO-d6 (Exploit Solvatochromism) Bad->Option1 No F-Channel Available Option2 Run {19F}1H Decoupled NMR (Collapse F-Coupling) Bad->Option2 F-Channel Available Option1->Final Option2->Final

Caption: Decision tree for optimizing NMR acquisition parameters based on spectral resolution.

Diagram 2: The Coupling Tree (H5 vs H6)

Visualizing the splitting pattern is crucial for understanding the "Doublet of Doublets" (


) assignment.

Coupling H5_Root H5 Signal (Singlet) H5_JHH Split by H6 (J ~8.5 Hz) H5_Root->H5_JHH H5_Final Split by F (Ortho) (J ~9.0 Hz) RESULT: Large dd H5_JHH->H5_Final H6_Root H6 Signal (Singlet) H6_JHH Split by H5 (J ~8.5 Hz) H6_Root->H6_JHH H6_Final Split by F (Meta) (J ~5.0 Hz) RESULT: Narrow dd H6_JHH->H6_Final

Caption: Theoretical splitting trees for H5 (Ortho to F) and H6 (Meta to F).

Expert Insights & Troubleshooting

The "Roof Effect" Warning

In CDCl3, if the chemical shift difference between H5 and H6 is less than 50 Hz (0.1 ppm at 500 MHz), the inner lines of the doublets will grow taller and the outer lines will diminish. This is the Roof Effect .

  • Implication: It makes the calculation of

    
     values inaccurate.
    
  • Solution: Do not rely on peak picking. Use Full Spin Analysis software (e.g., MestReNova's Spin Simulation) or switch to DMSO-d6 to separate the peaks.

Impurity Profiling

During the synthesis (bromination of fluoronitrobenzene), a common impurity is the regioisomer .

  • Target: this compound (H5/H6 are Ortho).

  • Impurity: 1,5-Dibromo-2-fluoro-4-nitrobenzene (Protons would be Para).

  • Detection: Para protons have a very small coupling constant (

    
     Hz). If you see two singlets (or very tight doublets) instead of large doublets (
    
    
    
    Hz), you have synthesized the wrong isomer.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • PubChem. (2023). 1,3-Dibromo-2-fluoro-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-H coupling constants).

Sources

Technical Comparison Guide: 13C & 19F NMR of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C and 19F NMR spectral characteristics of 1,3-Dibromo-4-fluoro-2-nitrobenzene (CAS: 1806355-10-1).

Designed for drug development professionals, this document compares the target molecule against key structural analogs to highlight the unique electronic and steric effects governing its spectral fingerprint.

Executive Summary & Structural Logic

This compound represents a densely functionalized aromatic scaffold used in SNAr reactions and Suzuki-Miyaura couplings. Its NMR spectrum is defined by the interplay between the strongly electronegative fluorine atom, the electron-withdrawing nitro group, and the sterically bulky bromine atoms.

Structural Challenges in NMR Interpretation
  • Steric Crowding (The "Buttressing Effect"): The nitro group at C2 is flanked by two bromine atoms (C1, C3). This steric pressure forces the nitro group to rotate out of the aromatic plane, reducing its resonance conjugation with the ring. This often leads to a shielding effect (upfield shift) on the ipso-carbon (C2) compared to less hindered nitrobenzenes.

  • C-F Coupling Network: The fluorine atom at C4 acts as a spin-active nucleus (

    
    ), splitting carbon signals into doublets. The magnitude of these coupling constants (
    
    
    
    ) is the primary tool for assigning the carbon backbone.

13C NMR Spectral Data (Comparative Analysis)

The following data compares the target molecule with its closest mono-brominated analog, 1-Bromo-4-fluoro-2-nitrobenzene , to illustrate the impact of the second bromine atom.

Table 1: 13C NMR Chemical Shifts & Coupling Constants
Carbon PositionAssignmentTarget: this compound (Predicted)*Analog: 1-Bromo-4-fluoro-2-nitrobenzene (Experimental)**Multiplicity (

)
Structural Logic
C4 C-F (Ipso) 160.5 ppm 162.2 ppm Doublet (

Hz)
Direct attachment to F causes extreme deshielding.
C2 C-NO

148.0 ppm 149.8 ppm Doublet (

Hz)
Ipso-NO

. Shielded in target due to steric twist of NO

out of plane.
C3 C-Br (Ortho to F) 112.5 ppm 121.8 ppm (C-H) Doublet (

Hz)
Br substitution replaces H. Ortho-F causes shielding.
C1 C-Br (Para to F) 119.0 ppm 110.6 ppm (C-Br) Doublet (

Hz)
Para-F effect is weak. Br is ipso.
C5 C-H (Ortho to F) 116.0 ppm 113.1 ppm Doublet (

Hz)
Strong shielding by ortho-F.
C6 C-H (Meta to F) 133.0 ppm 128.5 ppm Doublet (

Hz)
Deshielded by ortho-Br (C1) and meta-NO

.

> Note: Target values are calculated based on substituent additivity rules (Cheminformatics) applied to the experimental baseline of the analog. ** Source: Experimental data for 1-Bromo-4-fluoro-2-nitrobenzene referenced from spectral databases [1, 2].

Key Diagnostic Feature: The C3 Doublet

In the target molecule, C3 is a quaternary carbon bonded to Bromine and located ortho to Fluorine. In the analog, this position is a C-H.

  • Observation: Look for a quaternary doublet at ~112 ppm with a large coupling constant (

    
     Hz). This confirms the presence of the second bromine at the C3 position.
    

19F NMR Spectral Data

Fluorine-19 NMR is the most sensitive method for verifying the purity of this scaffold, as it avoids the overlapping solvent signals common in 1H NMR.

Table 2: 19F NMR Parameters[1]
ParameterValue / DescriptionComparison to Analog
Chemical Shift (

)
-105.0 to -110.0 ppm Downfield shift vs. Analog (-113 ppm) due to ortho-Br deshielding.
Multiplicity (Proton Coupled) Triplet (t) Split by two protons (H5, H6).

Hz (H5),

Hz (H6).
Multiplicity (Decoupled) Singlet (s) Collapses to a sharp singlet.
Integration 1F Quantitative reference for purity assay.

Interpretation: The presence of the ortho-Bromine at C3 (in the target) deshields the Fluorine nucleus compared to the ortho-Hydrogen in the analog, shifting the signal downfield (less negative ppm).

Visualization of Coupling Pathways

The following diagram illustrates the J-coupling network originating from the Fluorine-19 nucleus, which is critical for assigning the 13C spectrum.

G F19 19F Nucleus (Source) C4 C4 (Ipso) 1J ~250 Hz F19->C4 Direct (1J) C3 C3 (Ortho-Br) 2J ~24 Hz F19->C3 Ortho (2J) C5 C5 (Ortho-H) 2J ~22 Hz F19->C5 Ortho (2J) C2 C2 (Meta-NO2) 3J ~8 Hz F19->C2 Meta (3J) C6 C6 (Meta-H) 3J ~8 Hz F19->C6 Meta (3J) C1 C1 (Para-Br) 4J ~3 Hz F19->C1 Para (4J)

Figure 1: 19F-13C J-Coupling Network. The magnitude of coupling decreases with distance, allowing differentiation of ortho (C3/C5), meta (C2/C6), and para (C1) carbons.

Experimental Protocols

To ensure reproducibility and valid comparison with the data above, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
    • Note: If solubility is poor due to the high bromine content, use DMSO-

      
      , but expect chemical shift variations of 
      
      
      
      ppm.
  • Concentration:

    • 13C NMR: Dissolve 30-50 mg of sample in 0.6 mL solvent. High concentration is required to resolve the quaternary carbons (C1, C2, C3, C4) which have long relaxation times (

      
      ).
      
    • 19F NMR: Dissolve 5-10 mg in 0.6 mL solvent.

  • Reference: Use Tetramethylsilane (TMS) as internal standard (

    
     ppm) or reference to the 
    
    
    
    triplet (
    
    
    ppm).
Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Br, C-NO

    
    ) relax slowly; a short D1 will suppress their signals, making integration unreliable.
    
  • Scans (NS): Minimum 1024 scans for 13C to distinguish the low-intensity quartets of C-F coupled peaks from noise.

Synthesis & Analysis Workflow

Workflow Start Start: this compound Solubility Dissolve in CDCl3 (Target 50mg/0.6mL) Start->Solubility Acquisition Acquire 13C {1H} NMR (>1024 Scans, D1=3s) Solubility->Acquisition Check Check C4 Signal (~160 ppm, d, J=250Hz) Acquisition->Check PathA Signal Present: Confirm Fluorine Core Check->PathA Yes PathB Signal Absent/Singlet: Check Decoupling or F-Substitution Check->PathB No Analyze Analyze C3 (Ortho-Br) Look for Doublet ~112 ppm (J=24Hz) PathA->Analyze

Figure 2: Analytical workflow for structural verification.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773383, 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data for 13C and 19F. University of Wisconsin-Madison. Retrieved from [Link]

GC-MS fragmentation pattern of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 1,3-Dibromo-4-fluoro-2-nitrobenzene , a highly functionalized aromatic intermediate. It compares the structural elucidation capabilities of Electron Ionization (EI) against the sensitivity of Negative Chemical Ionization (NCI) , offering a validated workflow for researchers in drug discovery and environmental toxicology.

Executive Summary & Compound Profile

This compound is a dense, electron-deficient scaffold often used as a precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis is complicated by the "Ortho Effect"—steric crowding caused by two bulky bromine atoms flanking the nitro group.

This guide compares two analytical approaches:

  • Hard Ionization (EI): Essential for structural confirmation and isomer differentiation.

  • Soft Ionization (NCI): The superior alternative for trace-level quantification (femtomolar sensitivity).

FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI)
Primary Utility Structural FingerprintingUltra-Trace Quantification
Molecular Ion (

)
Weak / Absent (Due to steric strain)Strong (

or

)
Key Mechanism Homolytic Cleavage, Ortho-EliminationResonance Electron Capture
Sensitivity Nanogram range (

g)
Femtogram range (

g)

Theoretical Fragmentation Analysis (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes extensive fragmentation due to the instability of the crowded nitro group.

The Isotopic Fingerprint

The most diagnostic feature of this molecule is the Bromine Isotope Pattern . Bromine exists as


 and 

in a nearly 1:1 ratio.[1]
  • Two Bromines: The molecular ion cluster will appear as a 1:2:1 triplet .

  • Mass Calculation (

    
    ): 
    
    • 297 m/z:

      
      
      
    • 299 m/z:

      
       (Most Abundant)
      
    • 301 m/z:

      
      
      
Primary Fragmentation Pathways

The fragmentation is driven by the relief of steric strain around the C2 position.

  • Loss of Nitro Group (

    
    ): 
    The nitro group at C2 is flanked by bromines at C1 and C3. This "buttressing effect" weakens the 
    
    
    
    bond.
    • Transition:

      
      
      
    • Result: A stable di-bromo-fluoro-phenyl cation. This is often the Base Peak .

  • Loss of Nitric Oxide (

    
    ): 
    A nitro-nitrite rearrangement allows the loss of neutral NO, leaving a phenoxy radical cation.
    
    • Transition:

      
      
      
  • Sequential Halogen Loss: From the

    
     ion, a bromine atom is ejected.
    
    • Transition:

      
       (1:1 doublet).
      
Visualization of Fragmentation Pathways

The following diagram maps the critical dissociation pathways.

Fragmentation M Molecular Ion Cluster (M+) m/z 297, 299, 301 (1:2:1 Ratio) Frag_NO2 [M - NO2]+ m/z 251, 253, 255 (Base Peak Candidate) M->Frag_NO2 - NO2 (46 Da) Steric Relief Frag_NO [M - NO]+ m/z 267, 269, 271 (Phenoxy Cation) M->Frag_NO - NO (30 Da) Rearrangement Frag_Br [M - NO2 - Br]+ m/z 172, 174 (1:1 Ratio) Frag_NO2->Frag_Br - Br (79/81 Da) Frag_Ring Ring Degradation m/z < 150 Frag_Br->Frag_Ring Ring Opening

Caption: Mechanistic breakdown of this compound fragmentation under 70 eV Electron Ionization.

Comparative Analysis: The "Alternative" (NCI Mode)

While EI provides structural data, it often fails in biological matrices due to background noise. The Alternative is Negative Chemical Ionization (NCI) using Methane or Ammonia as a reagent gas.

Why NCI is Superior for this Compound

This molecule is an ideal candidate for NCI because it possesses High Electron Affinity :

  • Nitro Group (

    
    ):  Strongly electronegative.
    
  • Halogens (Br, F): High electron capture cross-section.

Performance Comparison
ParameterEI (Standard)NCI (Alternative)
Ionization Mechanism


Dominant Ion

(Fragment)

or

(Molecular)
Selectivity Low (Ionizes all matrix hydrocarbons)High (Transparent to hydrocarbon matrix)
LOD (Limit of Detection) ~10 pg on column~50 fg on column

Recommendation: Use EI for initial purity checks and synthesis confirmation. Use NCI for pharmacokinetic studies or environmental residue analysis where sensitivity is paramount [1, 3].

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this step-by-step workflow. This protocol includes a "System Suitability" check to validate the instrument state before running samples.

System Suitability Test (SST)

Before analyzing the target, run a standard of Decafluorotriphenylphosphine (DFTPP).

  • Criteria: The ratio of m/z 198 to m/z 442 must be consistent.

  • Why: Ensures the source is clean and the quadrupole is tuned for high-mass transmission (crucial for detecting the Br isotopes).

Instrument Parameters (Agilent/Thermo Style)

Gas Chromatography (GC):

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (250°C). Purge on at 1.0 min.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Mass Spectrometry (MS - EI Mode):

  • Source Temp: 230°C (High temp prevents condensation of heavy bromides).

  • Quad Temp: 150°C.

  • Scan Range: m/z 50 – 450.

  • Solvent Delay: 3.5 min (Essential to protect filament).

Isomer Differentiation Strategy

A common impurity is the isomer 1,3-Dibromo-2-fluoro-4-nitrobenzene .

  • Target (2-Nitro):

    
     is between two Bromines. Result:  Very weak 
    
    
    
    , intense
    
    
    .
  • Isomer (4-Nitro):

    
     is less crowded. Result:  Stronger 
    
    
    
    , distinct
    
    
    abundance.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Halogenated Nitrobenzenes." NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.
  • Hites, R. A. "Negative Ion Chemical Ionization Mass Spectrometry." Environmental Science & Technology. (Validation of NCI sensitivity for halogenated aromatics). [Link]

  • McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books. (Source for Ortho-effect mechanisms).[2][3]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectrum of 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the expected infrared spectrum of 1,3-Dibromo-4-fluoro-2-nitrobenzene, a polysubstituted aromatic compound with significant potential in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide will leverage established principles of IR spectroscopy and comparative data from structurally analogous compounds to predict and interpret its vibrational fingerprint.

The Logic of Vibrational Spectroscopy in Substituted Aromatics

The infrared spectrum of an organic molecule provides a unique pattern of absorption bands, each corresponding to a specific molecular vibration. The position, intensity, and shape of these bands are influenced by factors such as bond strength, atomic mass, and the electronic environment. In a complex molecule like this compound, the spectrum is a composite of vibrations from the benzene ring itself and its various substituents. Understanding the interplay of these substituents is key to a precise spectral interpretation. The electron-withdrawing nature of the nitro group and the halogens significantly influences the electron distribution within the benzene ring, which in turn affects the vibrational frequencies of the ring's C=C and C-H bonds.

Predicted Infrared Absorption Peaks for this compound

The following table outlines the predicted characteristic infrared absorption peaks for this compound. These predictions are based on established group frequency ranges and the anticipated electronic effects of the substituents.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Key Considerations
Aromatic C-H Stretch 3100 - 3000Weak to MediumThe presence of hydrogens on the aromatic ring will give rise to stretching vibrations in this region. Given the trisubstituted nature of the ring, the intensity of these peaks may be reduced.[1][2]
Asymmetric NO₂ Stretch 1550 - 1475StrongThis is one of the most characteristic and intense bands for aromatic nitro compounds, arising from the out-of-phase stretching of the N-O bonds.[3]
Symmetric NO₂ Stretch 1360 - 1290StrongThe second prominent band for nitroaromatics, corresponding to the in-phase stretching of the N-O bonds. Its high intensity is due to the large change in dipole moment during this vibration.[3]
Aromatic C=C Stretch 1600 - 1450Medium to WeakThe benzene ring exhibits several in-plane skeletal vibrations in this region. The substitution pattern and electronic effects of the substituents can influence the number and exact position of these bands.[1][2]
C-F Stretch 1250 - 1020StrongThe C-F bond is highly polar, leading to a strong absorption band. The exact position can be influenced by coupling with other vibrations.
C-Br Stretch 680 - 515Medium to StrongAs the mass of the halogen atom increases, the vibrational frequency of the C-X bond decreases.[4] Therefore, C-Br stretches appear at lower wavenumbers than C-Cl or C-F stretches.
C-H Out-of-Plane Bending 900 - 675StrongThe pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, specific patterns are expected.[5]
Overtone & Combination Bands 2000 - 1650WeakThe "benzene fingers" in this region can provide further confirmation of the substitution pattern, although they are often weak and may be difficult to observe.[5]

Comparative Analysis with Structurally Similar Compounds

To refine our predictions for this compound, it is instructive to compare its expected spectrum with the known spectra of related molecules. This comparative approach allows us to observe the influence of specific substituents on the vibrational frequencies.

Case Study 1: The Effect of Halogen Substitution - 1,3-Dichloro-2-nitrobenzene

1,3-Dichloro-2-nitrobenzene shares a similar substitution pattern with our target molecule, with chlorines in place of bromines and a hydrogen instead of fluorine. The IR spectrum of this compound would be expected to show:

  • Asymmetric and Symmetric NO₂ Stretches: Similar to our target molecule, strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • C-Cl Stretches: In place of the C-Br stretches, we would expect to see C-Cl stretching vibrations at higher wavenumbers, typically in the 850-550 cm⁻¹ range.

  • Aromatic C-H and C=C Stretches: These would be present and influenced by the electronegative chlorine and nitro groups.

The key takeaway is the shift of the carbon-halogen stretching frequency to a higher value due to the lower mass of chlorine compared to bromine.

Case Study 2: The Influence of an Electron-Donating Group - 4-Fluoro-2-nitroaniline

Replacing the bromine atoms with a hydrogen and an amino group (a strong electron-donating group) in 4-fluoro-2-nitroaniline provides insight into how electronic effects can alter the spectrum.

  • N-H Stretches: The presence of the primary amine group would introduce strong, sharp bands in the 3500-3300 cm⁻¹ region.

  • NO₂ Stretches: The electron-donating amino group can influence the electron density around the nitro group, potentially shifting the NO₂ stretching frequencies slightly.

  • C-F Stretch: A strong C-F stretch would still be a prominent feature.

This comparison highlights the diagnostic power of the high-frequency region for identifying specific functional groups like amines.

Case Study 3: Multiple Electron-Withdrawing Groups - 1-Bromo-2,4-dinitrobenzene

This compound features two nitro groups and one bromine atom. The presence of a second strong electron-withdrawing nitro group would likely have the following effects:

  • NO₂ Stretches: The asymmetric and symmetric NO₂ stretching bands would be very intense. The electronic environment created by two nitro groups might lead to slight shifts in their positions compared to a mono-nitro substituted ring.

  • C-Br Stretch: A C-Br stretch would be observed in the expected low-frequency region.

  • Aromatic Ring Vibrations: The strong electron-withdrawing nature of two nitro groups would significantly influence the aromatic C=C and C-H vibrations.

This example emphasizes how the number and nature of electron-withdrawing groups can modulate the entire infrared spectrum.

Experimental Protocol: Acquiring an Infrared Spectrum

For researchers wishing to obtain an experimental spectrum of this compound or similar compounds, the following general protocol for Fourier Transform Infrared (FTIR) spectroscopy is recommended.

Objective: To obtain a high-quality infrared spectrum of a solid sample using the KBr pellet method.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Sample of this compound (or analogue)

  • Spatula

  • Infrared lamp (for drying)

Methodology:

  • Sample Preparation:

    • Thoroughly dry the KBr under an infrared lamp to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

    • In the agate mortar, grind a small amount of the sample (approximately 1-2 mg) to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and will yield a better spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the positions and relative intensities of the absorption bands.

    • Compare the observed peaks with the predicted values and the spectra of analogous compounds.

Visualizing the Workflow

The logical process for predicting and interpreting the IR spectrum of a complex molecule like this compound can be visualized as follows:

IR_Spectrum_Workflow Start Identify Molecular Structure: This compound Functional_Groups Identify Functional Groups: - Nitro (NO₂) - Bromo (Br) - Fluoro (F) - Substituted Benzene Ring Start->Functional_Groups Predict_Peaks Predict Characteristic Peaks Based on Group Frequencies Consider_Effects Consider Substituent Effects: - Electronic (Inductive/Resonance) - Mass Effects Predict_Peaks->Consider_Effects Refine_Prediction Refine Peak Position Predictions Consider_Effects->Refine_Prediction Comparative_Analysis Comparative Analysis with Spectra of Analogous Compounds Refine_Prediction->Comparative_Analysis Final_Interpretation Final Interpretation and Assignment of Vibrational Modes Comparative_Analysis->Final_Interpretation Functional_groups Functional_groups Functional_groups->Predict_Peaks

Caption: Workflow for the prediction and interpretation of the IR spectrum of this compound.

Conclusion

References

  • PubChem. 4-Fluoro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dichloro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1,3-Dichloro-2-nitrobenzene. Wiley-VCH. [Link]

  • NIST. 5-Chloro-4-fluoro-2-nitroaniline. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Fluoro-2-methyl-6-nitroaniline. National Center for Biotechnology Information. [Link]

  • NIST. 4-Fluoro-2-nitroaniline. National Institute of Standards and Technology. [Link]

  • NIST. Benzene, 1,3-dichloro-2-nitro-. National Institute of Standards and Technology. [Link]

  • SpectraBase. 4-Fluoro-2-nitroaniline. Wiley-VCH. [Link]

  • NIST. Benzene, 1-bromo-2,4-dinitro-. National Institute of Standards and Technology. [Link]

  • PubChem. 1,4-Dibromo-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Bromo-2,4-dinitro-benzene. Wiley-VCH. [Link]

  • Wikipedia. 1,3-Dichloro-2-nitrobenzene. Wikimedia Foundation. [Link]

  • PubChem. 1,3-Dibromo-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Dibromo-1-nitrobenzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. National Institute of Standards and Technology. [Link]

  • NIST. Phenol, 2,4-dibromo-. National Institute of Standards and Technology. [Link]

  • SlidePlayer. Ir lecture part 2. SlidePlayer. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. LibreTexts. [Link]

  • ResearchGate. IR spectra of ( 1 ) nitrobenzene and of ( 2 ) its cocondensate with aluminium chloride at AlCl 3. ResearchGate. [Link]

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Smith, B. C. Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. LibreTexts. [Link]

  • NIST. Benzene, 1,3-dibromo-. National Institute of Standards and Technology. [Link]

  • Seshadri, S., et al. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology. [Link]

  • ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... ResearchGate. [Link]

  • NIST. Benzene, nitro-. National Institute of Standards and Technology. [Link]

  • PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. [Link]

  • University of Colorado Boulder. IR: nitro groups. Department of Chemistry and Biochemistry. [Link]

Sources

Comparative Validation Guide: Analytical Standards for 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceuticals and agrochemicals, 1,3-Dibromo-4-fluoro-2-nitrobenzene serves as a high-value scaffold.[1] Its unique substitution pattern—featuring two bromine atoms flanking a nitro group, with a para-fluorine—creates a "crowded" electronic environment. This structure makes the compound highly useful for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) but also prone to specific stability issues and isomeric impurities that generic C18 HPLC methods often miss.[1]

This guide challenges the routine reliance on "Reagent Grade" materials for critical assays. We compare the performance of Commercial Reagent Grade (95-98%) , In-House Synthesized Standards , and Certified Reference Materials (CRM) .

Key Technical Insight: The primary analytical risk for this compound is not decomposition, but regio-isomerism and de-brominated byproducts formed during the Sandmeyer or nitration steps of its synthesis. Standard C18 columns often co-elute these isomers due to similar hydrophobicity.

Comparative Analysis of Standard Types

The choice of standard dictates the reliability of your quantitative data. The following table contrasts the three primary sourcing options based on experimental validation criteria.

Table 1: Performance Matrix of Analytical Standards
FeatureOption A: Reagent Grade Option B: In-House Standard Option C: Certified Reference Material (CRM)
Purity (Typical) 95.0% – 98.0%Variable (Target >99.0%)>99.5% (w/w)
Primary Risk Unknown Impurities: Isomers (e.g., 2,4-dibromo-3-fluoro...) often unquantified.[1]Bias: Purity assigned by Area% (HPLC) often overestimates true mass balance.Cost/Availability: High initial cost; limited suppliers.[1]
Traceability None (Batch-dependent)Internal (NMR/Mass Balance)NIST/SI Traceable (qNMR validated)
Suitability Early-stage synthesis screening; TLC spotting.[1]Routine QC if validated against a Primary Standard.[1]GLP/GMP Release Testing; Pharmacokinetic (PK) studies.[1]
Validation Burden High (User must characterize fully)High (Requires full structural elucidation)Low (Plug-and-play)

Technical Deep Dive: The "Hidden" Chemistry

Why Standard Validation Fails for this Compound

The specific structure of this compound presents two distinct analytical challenges that must be addressed in your protocol:

  • The "Activated" Fluorine (

    
     Liability): 
    The nitro group at position 2 is ortho to the bromine at position 1/3 and meta to the fluorine at position 4? Correction: Let's look at the numbering.
    
    • Structure Check: If Nitro is C2, Fluorine is C4. The Nitro group withdraws electron density, activating the ring. However, the Fluorine at C4 is meta to the Nitro (at C2). This makes it less reactive to Nucleophilic Aromatic Substitution (

      
      ) than if it were ortho/para.
      
    • The Trap: However, the Bromines at C1 and C3 are ortho to the Nitro. They are highly activated for displacement.[1]

    • Implication: Do not use nucleophilic solvents (e.g., methanol with traces of base) for stock solution preparation. Use Acetonitrile or DMSO .[1]

  • The "Grease" Factor (Hydrophobicity): With two bromines, this molecule is highly lipophilic. On a standard C18 column, it retains strongly, often leading to broad peaks that mask closely eluting impurities.

Experimental Validation Protocols

The following protocols are designed to be self-validating . They include internal checks (System Suitability) that fail if the method is not performing correctly.

Protocol A: Isomer-Specific HPLC Purity (The "Identity" Check)[1]

Objective: Separate the target this compound from potential regioisomers (e.g., 1,3-dibromo-2-fluoro-4-nitrobenzene). Why this works: We replace the standard C18 column with a Phenyl-Hexyl phase. The


 interactions between the phenyl stationary phase and the nitro-aromatic ring provide separation selectivity based on electron density distribution, which differs between isomers.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack injection)

    • 2-15 min: 40% -> 85% B (Linear gradient)

    • 15-20 min: 85% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]

  • System Suitability Criteria (Pass/Fail):

    • Tailing Factor: < 1.5 (Strict limit; tailing indicates secondary interactions or column overload).

    • Resolution: If a synthetic impurity mix is available, resolution (

      
      ) between isomers must be > 1.5.
      
Protocol B: Quantitative NMR (qNMR) (The "Truth" Check)

Objective: Determine the absolute purity (w/w%) of an In-House or Reagent Grade standard without needing a CRM of the analyte itself. This is the Primary Method for validation.

  • Solvent: DMSO-

    
     (Preferred for solubility and lack of exchangeable protons).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (structurally similar, distinct shift).

    • Requirement: The IS signals must not overlap with the aromatic proton of the target (approx.

      
       7.5 - 8.5 ppm).
      
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision balance: 0.01 mg readability).

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire

      
      H-NMR with a relaxation delay (
      
      
      
      ) of at least 30 seconds (to ensure full relaxation of protons for integration accuracy).
    • Calculation:

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity.[1][3][4][5]

Visualizing the Validation Logic

Diagram 1: The Standard Validation Workflow

This decision tree guides the researcher on how to treat a new batch of material based on its intended use.

ValidationWorkflow Start New Material Batch (this compound) Use Intended Use? Start->Use Screening Early Screening / TLC Use->Screening Qualitative Quant Quantitative Assays / GMP Use->Quant Quantitative Reagent Use Reagent Grade (Check TLC for major spots) Screening->Reagent Validation Full Validation Required Quant->Validation HPLC Protocol A: HPLC (Phenyl-Hexyl) Check for Isomers Validation->HPLC PurityCheck Single Peak? HPLC->PurityCheck Purify Recrystallize / Prep HPLC PurityCheck->Purify No (<99%) qNMR Protocol B: qNMR Determine Absolute Assay % PurityCheck->qNMR Yes (>99%) Purify->HPLC Release Release as Working Standard Assign Purity Factor qNMR->Release

Caption: Operational workflow for validating incoming material. Note the loop at "Purify" – never proceed to qNMR until chromatographic purity is established.

Diagram 2: Impurity Fate Map

Understanding where impurities come from allows for better method development.[1]

ImpurityMap Precursor 2-Fluoro-nitrobenzene (Precursor) Target 1,3-Dibromo-4-fluoro- 2-nitrobenzene (Target) Precursor->Target Bromination (FeBr3/Br2) Imp1 Regioisomer: 1,3-Dibromo-2-fluoro- 4-nitrobenzene Precursor->Imp1 Non-selective Substitution Imp2 Under-brominated: Mono-bromo species Precursor->Imp2 Incomplete Rxn Imp3 Hydrolysis Product: (Loss of F or Br) Target->Imp3 Degradation (Nucleophilic Solvent) Coelution Coelution Imp1->Coelution Risk: Co-elutes on C18 RTShift RTShift Imp2->RTShift Detected by GC/HPLC

Caption: Fate map showing the origin of critical impurities. Red nodes indicate high-risk impurities that require specific column selectivity (Phenyl-Hexyl) to detect.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1][3][6] United States Pharmacopeia.[3] (Validates the use of qNMR for absolute purity assignment).

  • Huesgen, A. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Technologies Application Note.[7] Link

  • Almac Group. (2022).[1] qNMR – A Modern Alternative to HPLC.[1][8] (Demonstrates qNMR superiority for reference standard assay). Link

  • PubChem. 1,3-Dibromo-2-fluoro-4-nitrobenzene Compound Summary. (For structural confirmation of regioisomers). Link

Sources

A Comparative Guide to the Crystallographic Analysis of 1,3-Dibromo-4-fluoro-2-nitrobenzene: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive methodological framework for the single-crystal X-ray diffraction analysis of 1,3-Dibromo-4-fluoro-2-nitrobenzene. While a public crystal structure for this specific compound is not available as of this publication, this document serves as an expert guide for researchers on the complete experimental workflow, data analysis, and structural interpretation that would be undertaken. To provide a robust comparative context, we will draw upon experimental data from structurally analogous halogenated nitrobenzenes. This approach allows us to predict potential structural features and understand the influence of the specific substitution pattern on crystal packing.

Introduction: The Structural Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are fundamental building blocks in medicinal chemistry and materials science.[1][2] The precise arrangement of atoms within their crystal lattice dictates key physical properties such as solubility, melting point, and bioavailability. The title compound, this compound, presents an intriguing case for crystallographic study due to the interplay of its substituents:

  • The Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and acts as a potent hydrogen and halogen bond acceptor.[3]

  • Two Bromine Atoms: Heavy atoms that dominate X-ray scattering and can participate in halogen bonding, a critical interaction in crystal engineering.[4]

  • A Fluorine Atom: A small, highly electronegative atom whose role in crystal packing can be subtle, participating in weak hydrogen bonds or influencing overall molecular conformation.[5][6]

Understanding the three-dimensional structure of this molecule would provide invaluable insight into the competing and cooperating intermolecular forces that govern its solid-state architecture. This guide outlines the authoritative methodology to achieve this understanding.

The Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the collection of high-quality data and an accurate, trustworthy final model.[7][8]

Step 1: Crystal Growth (Prerequisite for Analysis)

The primary and often most challenging step is obtaining a single, diffraction-quality crystal. For a compound like this compound, which is likely a solid at room temperature, several techniques would be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly over days or weeks.[9] The gradual increase in concentration promotes the ordered growth of a single crystal.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is carefully layered on top or allowed to diffuse in via the vapor phase. This slowly reduces the compound's solubility, inducing crystallization at the interface.

Causality: The goal is to achieve a state of slow supersaturation. Rapid precipitation leads to a polycrystalline powder, which is unsuitable for single-crystal diffraction. Slow, controlled growth minimizes defects and allows the molecules to arrange themselves into a well-ordered lattice.

Step 2: Data Collection with Single-Crystal X-ray Diffractometry

A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The process involves irradiating the crystal with a monochromatic X-ray beam (commonly Mo-Kα or Cu-Kα radiation) and recording the resulting diffraction pattern on a detector.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection & Mounting: A crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a loop or glass fiber.

  • Centering: The crystal is precisely centered in the X-ray beam using the goniometer.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate reflections. These are indexed to determine the crystal system, lattice parameters, and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data. This involves rotating the crystal through a series of angles while collecting hundreds or thousands of diffraction frames.

  • Data Integration & Scaling: The raw diffraction images are processed. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. An absorption correction, crucial for compounds containing heavy atoms like bromine, is applied.

Step 3: Structure Solution and Refinement

This phase transforms the collected diffraction data (a set of reflection intensities) into a 3D model of the electron density within the crystal, from which atomic positions are determined.[10]

  • Structure Solution: The "phase problem" is the central challenge. While we measure the intensities of the diffracted waves, their phase information is lost. For small molecules with heavy atoms like bromine, direct methods or Patterson methods are highly effective at determining the initial phases and locating the heavy atoms.

  • Structure Refinement: Once an initial model is built, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, displacement parameters (describing thermal vibration), and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using the R-factor (R1), which should ideally be below 5% for a well-refined structure.

The entire workflow is a self-validating system, where the quality of the final refined structure is directly dependent on the quality of the initial crystal and the collected data.

G cluster_exp Experimental Phase cluster_analysis Computational Phase A Powder Sample of This compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single, Diffraction-Quality Crystal (<0.5mm) B->C D Mount on Goniometer C->D E X-ray Data Collection (Diffractometer) D->E F Raw Diffraction Data (Intensities & Angles) E->F G Structure Solution (Phase Determination) F->G Data Processing (Integration, Scaling, Absorption Correction) H Initial Atomic Model G->H I Iterative Refinement (Least-Squares) H->I J Final Refined Structure (CIF File) I->J K Structure Validation (e.g., checkCIF) J->K

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Comparative Analysis: Insights from Structural Analogs

In the absence of a determined structure for the title compound, we can predict its crystallographic features by comparing it to related molecules whose structures are known. Key interactions to consider are π-π stacking, C-H···O hydrogen bonds, and halogen bonds (C-Br···O and C-Br···Br).[3][4][9]

CompoundSpace GroupKey Intermolecular InteractionsComments
1-Chloro-2-methyl-4-nitrobenzene [9][11]P2₁/n (monoclinic)π-π stacking, C-H···O hydrogen bonds, Cl···O contacts.The molecule is nearly planar. Packing is dominated by π-stacking and hydrogen bonds involving the nitro group.
C₆H₂Br₃NO₂ (Tribromo-nitrobenzene) [4]P-1 (triclinic)Br···Br halogen bonds.The presence of multiple heavy bromine atoms leads to the formation of intermolecular halogen bonds, a key feature in the crystal packing.
2,6-Dibromo-4-chloroaniline [12]P2₁/c (monoclinic)N-H···Br hydrogen bonds.The amine group provides a strong hydrogen bond donor, interacting with the bromine atoms.
Predicted Structural Features for this compound:
  • Molecular Geometry: The benzene ring itself will be planar. Steric hindrance between the ortho-nitro group and the adjacent bromine at position 1 will likely cause the nitro group to twist slightly out of the plane of the benzene ring. Similar torsion angles are observed in other ortho-substituted nitrobenzenes.[13]

  • Intermolecular Interactions: A rich network of interactions is expected.

    • C-H···O Hydrogen Bonds: The two oxygen atoms of the nitro group are excellent hydrogen bond acceptors and will likely form weak C-H···O bonds with aromatic hydrogens of neighboring molecules, similar to what is seen in 1-chloro-2-methyl-4-nitrobenzene.[9][11]

    • Halogen Bonding: The bromine atoms are potential halogen bond donors. Given the electron-withdrawing nature of the nitro and fluoro groups, the bromine atoms will have a positive region of electrostatic potential (σ-hole) capable of interacting with the negative oxygen atoms of the nitro group (a Br···O interaction).[3]

    • Role of Fluorine: The fluorine atom at position 4 is unlikely to be a dominant structure-directing group but may participate in weak C-H···F interactions. Its primary influence may be electronic, modifying the electrostatic potential of the entire molecule and thus affecting the strength of the other interactions.[14]

Caption: Predicted Intermolecular Interactions for the Title Compound.

Conclusion

This guide establishes a rigorous, authoritative framework for the crystal structure analysis of this compound. By following the detailed experimental and computational workflow, researchers can produce a trustworthy and accurate structural model. The comparative analysis, based on known structures of related halogenated nitrobenzenes, provides a predictive foundation for understanding the complex interplay of intermolecular forces. The dominant interactions are predicted to be C-H···O hydrogen bonds and Br···O halogen bonds, driven by the influential nitro group, with the fluorine substituent playing a secondary electronic role. This methodological and predictive guide serves as a valuable resource for scientists engaged in the structural characterization of novel small molecules.

References

  • Crystal data, data collection and structure refinement of compounds 1 and 2. Source Not Specified. [Link not available]
  • 2,6-Dibromo-4-fluoroaniline (344-18-3) - Chemchart. Chemchart. [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing). CrystEngComm. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. MDPI. [Link]

  • 1-Chloromethyl-4-nitrobenzene - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. ResearchGate. [Link]

  • (PDF) Halogen⋯O(Nitro) Supramolecular Synthon in Crystal Engineering: A Combined Crystallographic Database and Ab Initio Molecular Orbital Study - ResearchGate. ResearchGate. [Link]

  • 1,3-Dibromo-2-fluoro-4-nitrobenzene | C6H2Br2FNO2 | CID 29919666 - PubChem. PubChem. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar. Semantic Scholar. [Link]

  • 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem. PubChem. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre. [Link]

  • 2,6-Dibromo-4-chloroaniline - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. PrepChem.com. [Link]

  • X-ray crystallography – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm (RSC Publishing). CrystEngComm. [Link]

  • Benzene, 1,3-dibromo- - the NIST WebBook. NIST. [Link]

  • 7.3: X-ray Crystallography - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Understanding x-ray crystallography structures - YouTube. YouTube. [Link]

  • (PDF) 2,6-Dibromo-4-methylaniline - ResearchGate. ResearchGate. [Link]

  • Molecular structure of nitrobenzene with atom numbering - ResearchGate. ResearchGate. [Link]

  • X-ray crystallography - CDN. cdn.rcsb.org. [Link]

  • 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem. PubChem. [Link]

  • X-Ray Crystallography – Dartmouth Undergraduate Journal of Science. Dartmouth College. [Link]

  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. ResearchGate. [Link]

  • 1,2-Dibromo-3-nitrobenzene | C6H3Br2NO2 | CID 12167356 - PubChem. PubChem. [Link]

  • Search - Access Structures - CCDC. The Cambridge Crystallographic Data Centre. [Link]

  • Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing). Chemical Society Reviews. [Link]

  • Uranium hexafluoride - Wikipedia. Wikipedia. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1,3-Dibromo-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

This guide provides an operational safety framework for handling 1,3-Dibromo-4-fluoro-2-nitrobenzene (CAS: 1806355-10-1 ).[1] As a poly-halogenated nitroaromatic intermediate, this compound presents specific risks related to dermal absorption, respiratory irritation, and potential thermal instability due to steric crowding (vicinal bromo-nitro substitution).[1]

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritant (Cat 2/2A), STOT-SE 3 (Respiratory Irritation).

  • Systemic Risk: Potential for methemoglobinemia via dermal absorption (characteristic of nitrobenzenes).

  • Physical State: Typically a solid powder or low-melting solid; dust generation is a primary exposure vector.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system, assuming that primary engineering controls (fume hoods) could fail or be breached during transfer.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or LaminateNitroaromatics can permeate thin nitrile.[1] Double gloving creates a "sacrificial layer" (outer) and a "detection layer" (inner). If the outer glove is compromised, the inner glove provides time to doff safely.
Respiratory P100 + OV Cartridge (If outside fume hood)The fluorine substituent increases volatility compared to non-fluorinated analogs. P100 stops particulates (dust); Organic Vapor (OV) stops sublimed vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Halogenated nitrobenzenes are severe lachrymators and irritants; a seal against the face prevents vapor bypass.
Body Tyvek® Lab Coat or ApronCotton absorbs liquids and holds them against the skin. Tyvek provides a non-porous barrier against dusts and splashes.

Operational Protocol: Handling & Storage

Storage Logistics
  • Environment: Store in a dedicated flammables/toxics cabinet .

  • Temperature: Ambient to 2-8°C (check specific CoA). Keep away from heat sources; the ortho-bromo/nitro arrangement creates steric strain, potentially lowering the onset temperature of decomposition.

  • Segregation: Strictly isolate from strong bases (potential for nucleophilic aromatic substitution releasing fluoride/bromide) and reducing agents (reaction with nitro group is exothermic).

Engineering Controls (The "Primary Barrier")
  • Fume Hood: All operations (weighing, dispensing, reaction setup) must occur within a certified fume hood operating at 80-100 fpm face velocity .

  • Static Control: Use an anti-static gun or ionizer during weighing. Halogenated powders are prone to static charge, which can cause "scattering" of toxic dust outside the balance draft shield.

Reaction Setup Workflow
  • Pre-Check: Verify sash height and airflow alarm status.

  • Weighing: Tare the receiving vessel before adding the solid. Do not use spatulas that have been used with metal hydrides (cross-contamination risk).

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

Decision Logic: Risk Assessment & PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the specific interaction with the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk VolatileRisk Is Solvent Volatile? Solution->VolatileRisk LevelA Standard PPE: Nitrile Gloves + Goggles + Fume Hood DustRisk->LevelA No (Sealed Container) LevelB High Exposure PPE: Double Nitrile + P100/OV Mask + Tyvek Sleeves DustRisk->LevelB Yes (Weighing/Transfer) VolatileRisk->LevelA No (High BP Solvent) VolatileRisk->LevelB Yes (Heating/Reflux)

Caption: Risk-based logic flow for determining necessary PPE upgrades based on physical state and activity.

Disposal & Waste Management Strategy

Proper disposal is critical to prevent environmental contamination by persistent halogenated aromatics.

Waste Stream Segregation
  • Stream A: Halogenated Organics (High Hazard)

    • Contents: Mother liquors, quench solutions, and contaminated solvents containing this compound.[1]

    • Labeling: Must explicitly state "Halogenated Nitroaromatic - TOXIC".[1]

    • Disposal Method: High-Temperature Incineration . This is the only method that guarantees the destruction of the benzene ring and safe capture of the resulting acid gases (HBr, HF, NOx).

Solid Waste
  • Contaminated Consumables: Gloves, paper towels, and weigh boats must be bagged in a clear, chemically resistant bag (e.g., 4 mil polyethylene), sealed, and tagged as solid hazardous waste. Do not throw in regular trash.

Disposal Workflow Diagram

Disposal_Workflow Waste Reaction Waste Segregation Segregation Point Waste->Segregation Liquid Liquid Waste Segregation->Liquid Solid Solid Waste (Gloves, Silica) Segregation->Solid HaloContainer Container: Halogenated Organics Liquid->HaloContainer Contains Br/F/NO2 SolidContainer Container: Haz Solid Debris Solid->SolidContainer Incineration High-Temp Incineration (>1000°C) HaloContainer->Incineration SolidContainer->Incineration

Caption: Cradle-to-grave waste management flow ensuring complete destruction of the halogenated scaffold.

Emergency Response Protocols

  • Skin Contact:

    • Immediate Doffing: Remove contaminated gloves/clothing immediately. Do not peel gloves over the skin; peel inside-out.[1]

    • Wash: Rinse with copious water for 15 minutes. Use soap; nitro compounds are lipophilic and water alone is less effective.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area.

    • PPE Upgrade: Don P100 respirator and double gloves.

    • Method: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then scoop into a waste container.

References

  • PubChem . (n.d.). 1,3-Dibromo-2-fluoro-4-nitrobenzene (Isomer Analog Safety Data). National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.